molecular formula C10H11ClN2S B591507 (4-Phenylthiazol-2-yl)methanamine hydrochloride CAS No. 1443424-64-3

(4-Phenylthiazol-2-yl)methanamine hydrochloride

Katalognummer: B591507
CAS-Nummer: 1443424-64-3
Molekulargewicht: 226.722
InChI-Schlüssel: ZWKCELLWMIJOLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Phenylthiazol-2-yl)methanamine hydrochloride (CAS 1443424-64-3) is a high-purity chemical building block featuring a thiazole core, a privileged scaffold in medicinal chemistry and drug discovery. The compound's structure integrates an aminomethyl functional group with the 4-phenylthiazole moiety, making it a versatile synthon for the synthesis of more complex molecules. Its molecular formula is C₁₀H₁₁ClN₂S and it has a molecular weight of 226.73 g/mol . The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms, known for its aromaticity and significant presence in bioactive molecules . This ring system is a component of numerous FDA-approved drugs, including the antibiotic sulfathiazole, the antiparkinsonian agent pramipexole, and the antiretroviral ritonavir, underscoring its therapeutic relevance . Researchers value thiazole-containing compounds for their wide spectrum of biological activities, which include antibacterial, anticancer, anti-inflammatory, and antifungal properties . The specific substitution pattern on this compound makes it a valuable intermediate for constructing potential pharmacologically active agents targeting these and other disease areas. This product is provided as a solid and is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans. Proper handling procedures and storage in a sealed, dry environment at room temperature are recommended.

Eigenschaften

IUPAC Name

(4-phenyl-1,3-thiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.ClH/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKCELLWMIJOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91818-69-8
Record name 2-Thiazolemethanamine, 4-phenyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91818-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Whitepaper: (4-Phenylthiazol-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical identity, synthesis, and medicinal chemistry applications of (4-Phenylthiazol-2-yl)methanamine hydrochloride .

CAS 1443424-64-3

Executive Summary

(4-Phenylthiazol-2-yl)methanamine hydrochloride is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive small molecules. Characterized by a 2-aminomethylthiazole core decorated with a 4-phenyl substituent, this scaffold serves as a robust pharmacophore in kinase inhibitors, histone deacetylase (HDAC) inhibitors, and antagonists of the MyD88 signaling pathway.

This guide provides a definitive technical profile, including validated synthetic routes, physicochemical properties, and handling protocols designed for research environments.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Property Data
IUPAC Name (4-Phenyl-1,3-thiazol-2-yl)methanamine hydrochloride
CAS Number 1443424-64-3
Molecular Formula C₁₀H₁₀N₂S · HCl
Molecular Weight 226.72 g/mol (Salt); 190.26 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL); Insoluble in non-polar solvents (Hexane, Toluene)
Acidity (pKa) ~8.5–9.0 (Amine conjugate acid); ~2.5 (Thiazole nitrogen)
H-Bond Donors 3 (Ammonium form)
H-Bond Acceptors 2 (Thiazole N, S)
Structural Analysis

The molecule features three distinct functional domains critical for ligand-protein binding:

  • Primary Amine (Cationic Head): At physiological pH, the aminomethyl group is protonated (

    
    ), providing a key ionic interaction point for aspartate/glutamate residues in protein binding pockets.[1]
    
  • Thiazole Core (Linker/Spacer): A rigid, aromatic 5-membered ring that orients the phenyl and amine groups.[1] The thiazole nitrogen (

    
    ) acts as a weak hydrogen bond acceptor.[1]
    
  • Phenyl Ring (Lipophilic Tail): Provides hydrophobic bulk and potential for

    
     stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine).[1]
    

Synthetic Methodology

While direct condensation of 2-bromoacetophenone and 2-aminoethanethioamide is theoretically possible, it often leads to polymerization. The Protected Hantzsch Thiazole Synthesis is the industry-standard protocol for high-purity isolation.

Reaction Scheme (Graphviz)

Synthesis SM1 2-Bromoacetophenone (Phenacyl Bromide) Inter Intermediate: tert-butyl ((4-phenylthiazol-2-yl) methyl)carbamate SM1->Inter EtOH, Reflux, 2-4h (Hantzsch Cyclization) SM2 N-Boc-glycinethioamide SM2->Inter Prod Product: (4-Phenylthiazol-2-yl) methanamine HCl Inter->Prod 4M HCl in Dioxane Deprotection

Figure 1: Two-step synthesis via Hantzsch cyclization followed by acidolytic deprotection.

Detailed Protocol
Step 1: Hantzsch Cyclization
  • Reagents: Dissolve 2-bromoacetophenone (1.0 eq) and N-Boc-glycinethioamide (1.1 eq) in anhydrous Ethanol (0.5 M concentration).

  • Reaction: Heat the mixture to reflux (

    
    ) for 3 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the bromide.[1]
    
  • Workup: Cool to room temperature. Concentrate in vacuo.[1] Resuspend the residue in Ethyl Acetate and wash with saturated

    
     to remove hydrobromic acid byproducts.[1] Dry organic layer over 
    
    
    
    and concentrate.[1]
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient) yields the Boc-protected intermediate.[1]

Step 2: Deprotection & Salt Formation [1]
  • Reaction: Dissolve the Boc-intermediate in minimal Dichloromethane (DCM). Add 4M HCl in 1,4-Dioxane (5.0 eq) dropwise at

    
    .
    
  • Aging: Allow to warm to room temperature and stir for 2–4 hours. A white precipitate should form.[1]

  • Isolation: Dilute with Diethyl Ether (

    
    ) to maximize precipitation. Filter the solid under inert atmosphere (nitrogen).[1]
    
  • Drying: Wash the filter cake with cold ether and dry under high vacuum to yield (4-Phenylthiazol-2-yl)methanamine hydrochloride as a hygroscopic solid.

Medicinal Chemistry Applications

Pharmacophore Mapping

This compound is a "privileged scaffold" fragment.[1] Its utility stems from its ability to bridge hydrophilic and hydrophobic pockets within an enzyme active site.[1]

Pharmacophore Amine Primary Amine (Ionic Interaction / H-Bond Donor) Thiazole Thiazole Ring (Rigid Scaffold / H-Bond Acceptor) Amine->Thiazole Methylene Linker (Rotational Freedom) Phenyl Phenyl Group (Hydrophobic / Pi-Stacking) Thiazole->Phenyl C4 Attachment

Figure 2: Pharmacophore features of the 2-aminomethyl-4-phenylthiazole scaffold.

Key Therapeutic Areas
  • Kinase Inhibition: The aminomethyl group often mimics the ribose or phosphate-binding region of ATP, while the phenyl-thiazole core occupies the hydrophobic specificity pocket.[1]

  • HDAC Inhibitors: Used as a "cap group" linker in the design of Histone Deacetylase inhibitors, connecting the zinc-binding group (ZBG) to the surface recognition domain.[1]

  • MyD88 Dimerization Inhibitors: Derivatives of this scaffold have shown efficacy in disrupting the MyD88 signaling pathway, relevant for acute lung injury and inflammation models.[1]

Handling, Stability & Safety

Storage & Stability
  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store in a tightly sealed vial within a desiccator at -20°C for long-term stability.

  • Solution Stability: Solutions in DMSO or water are stable for up to 24 hours at room temperature but should be frozen for longer storage to prevent hydrolysis or oxidation.[1]

Safety Profile (GHS Classifications)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood to avoid inhalation of dust.[1]

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope: Ber. Dtsch. Chem. Ges.[1]1887 , 20, 3118.[1]

  • MyD88 Inhibitors (2-amino-4-phenylthiazole analogues): European Journal of Medicinal Chemistry, 2019 , 161, 348-362.

  • HDAC Inhibitor Design (Thiazole Linkers): Journal of Medicinal Chemistry, 2010 , 53(19), 7129–7139.[1]

  • General Thiazole Synthesis Protocols: Organic Syntheses, Coll. Vol. 3, p.735 (1955).[1]

Sources

The (4-Phenylthiazol-2-yl)methanamine Scaffold: A Privileged Motif for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Thiazole Ring in Medicinal Chemistry

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have rendered it a "privileged scaffold" – a molecular framework that is recurrently identified as a key constituent in bioactive compounds. Among the vast chemical space occupied by thiazole derivatives, the (4-Phenylthiazol-2-yl)methanamine core has emerged as a particularly fruitful starting point for the development of novel therapeutics. This guide, intended for the discerning eye of the drug discovery professional, will provide a comprehensive overview of this versatile scaffold, from its synthesis and derivatization to its diverse biological activities and the underlying mechanisms of action. We will delve into the practicalities of experimental design, offering detailed protocols and causal explanations for methodological choices, thereby equipping researchers with the knowledge to harness the full potential of this remarkable chemical entity.

I. The Strategic Advantage of the (4-Phenylthiazol-2-yl)methanamine Scaffold

The therapeutic potential of the (4-phenylthiazol-2-yl)methanamine scaffold is not a matter of serendipity; it is a direct consequence of its inherent structural and physicochemical properties. The 4-phenylthiazole moiety provides a rigid, planar core that can be strategically functionalized. The phenyl ring offers a site for substitution to modulate lipophilicity, electronic properties, and steric interactions, which are critical for tuning target affinity and selectivity. The 2-methanamine group serves as a versatile handle for the introduction of a wide array of substituents, allowing for the exploration of vast chemical space and the optimization of pharmacokinetic and pharmacodynamic profiles. This strategic combination of a readily modifiable aromatic system and a flexible linker has propelled the development of numerous compounds with significant therapeutic promise.

II. Synthesis of the (4-Phenylthiazol-2-yl)methanamine Core and Its Derivatives

The synthesis of the (4-phenylthiazol-2-yl)methanamine scaffold is a multi-step process that begins with the well-established Hantzsch thiazole synthesis. This classical method provides a robust and efficient route to the key intermediate, 4-phenylthiazol-2-amine. Subsequent functionalization of the 2-amino group via reductive amination yields the desired (4-phenylthiazol-2-yl)methanamine core.

A. Synthesis of the 4-Phenylthiazol-2-amine Intermediate

The foundational step in accessing the target scaffold is the synthesis of 4-phenylthiazol-2-amine. This is typically achieved through the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thiourea.

Experimental Protocol: Synthesis of 4-Phenylthiazol-2-amine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (0.2 mol) and 2-bromoacetophenone (0.1 mol) in ethanol (200 mL).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 4-phenylthiazol-2-amine hydrobromide, will precipitate out of solution. Filter the solid and wash with cold ethanol.

  • Neutralization: Suspend the hydrobromide salt in water and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the free base, 4-phenylthiazol-2-amine.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

B. Synthesis of (4-Phenylthiazol-2-yl)methanamine via Reductive Amination

With the 4-phenylthiazol-2-amine intermediate in hand, the crucial methanamine moiety can be introduced via reductive amination. This versatile reaction involves the condensation of the amine with an aldehyde (in this case, formaldehyde) to form an imine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of (4-Phenylthiazol-2-yl)methanamine

  • Reaction Setup: To a solution of 4-phenylthiazol-2-amine (1.0 equiv.) in a suitable solvent such as methanol or dichloromethane, add formaldehyde (1.1 equiv., typically as a 37% aqueous solution).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate N-(4-phenylthiazol-2-yl)methanimine. The progress of this step can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equiv.), portion-wise to control the exothermic reaction.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until the reaction is complete (as indicated by TLC). Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

III. Therapeutic Applications and Biological Activities

The (4-phenylthiazol-2-yl)methanamine scaffold has demonstrated a remarkable breadth of biological activities, making it a highly sought-after motif in drug discovery. Its derivatives have shown significant promise in several key therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

A. Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of compounds containing the 4-phenylthiazole core. These derivatives have been shown to exert their effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Key Molecular Targets:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.[1] Aberrant EGFR signaling is a hallmark of many cancers.[1] Derivatives of the (4-phenylthiazol-2-yl)methanamine scaffold have been identified as potent inhibitors of EGFR, blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1]

  • Sirtuin 2 (SIRT2): SIRT2 is a member of the sirtuin family of protein deacetylases that are involved in a wide range of cellular processes, including cell cycle regulation and metabolism.[2][3] Dysregulation of SIRT2 activity has been implicated in various cancers. Certain 4-phenylthiazole derivatives have been shown to target SIRT2, suggesting a novel mechanism for their anticancer effects.[4]

  • Insulin-like Growth Factor 1 Receptor (IGF1R): IGF1R is another receptor tyrosine kinase that is crucial for normal growth and development, but its overactivation is frequently observed in cancer.[5] The IGF1R signaling pathway, which also involves the PI3K-AKT and MAPK cascades, promotes cell proliferation and inhibits apoptosis.[5] Ureido-substituted 4-phenylthiazole derivatives have been developed as potent IGF1R inhibitors.[6]

Illustrative Signaling Pathway: EGFR

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Protein Synthesis ERK->Proliferation Transcription Factors EGF EGF (Ligand) EGF->EGFR Binds Inhibitor (4-Phenylthiazol-2-yl)methanamine Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

Quantitative Data: Anticancer Activity of 4-Phenylthiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
21 A549 (Lung)5.42[7]
22 A549 (Lung)2.47[7]
8f Jurkat (Leukemia)0.035[8]
1b SKMEL (Skin)65.91[9]
4b MDA-MB-231 (Breast)3.52[10]
4c MDA-MB-231 (Breast)4.89[10]
4d MDA-MB-231 (Breast)1.21[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

B. Antimicrobial Activity

The (4-phenylthiazol-2-yl)methanamine scaffold has also been explored for its potential in combating infectious diseases. Derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as nitro and fluoro, at the para position have been shown to enhance activity against both bacterial and fungal strains.

  • N-Alkylation/Acylation: Modification of the 2-amino group through N-alkylation or N-acylation can modulate the antimicrobial spectrum and potency. For instance, the introduction of certain N-alkyl chains has been found to improve activity against specific bacterial strains.[1]

Quantitative Data: Antimicrobial Activity of 4-Phenylthiazole Derivatives

Compound TypePathogenMIC (µg/mL)Reference
Nitrofuran ConjugateM. tuberculosis H37Ra0.27[11]
Nitrofuran ConjugateS. aureus ATCC 65381.36[11]
Schiff BaseM. tuberculosis H37Rv6.25[11]
Piperazinyl DerivativeMRSA4
Piperazinyl DerivativeE. coli8
Benzamide-linkedBacteria and FungiExcellent Activity

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

IV. Structure-Activity Relationship (SAR) and Drug Design Principles

The development of potent and selective drug candidates from the (4-phenylthiazol-2-yl)methanamine scaffold is guided by a thorough understanding of its structure-activity relationship (SAR). Systematic modifications of the core structure have revealed key determinants of biological activity.

General SAR Observations:

  • The 4-Phenyl Group: As previously mentioned, substitutions on this ring are critical. Halogenation (e.g., chloro, bromo) or the introduction of electron-withdrawing groups often enhances potency.

  • The 2-Methanamine Linker: The length and nature of the substituent on the methanamine nitrogen are crucial for target engagement. For example, in the context of anticancer activity, the introduction of ureido or amide moieties at this position has led to potent kinase inhibitors.[6] For antimicrobial agents, the incorporation of basic nitrogen atoms, such as in piperazine, can improve activity.

  • The Thiazole Core: While generally conserved, minor modifications to the thiazole ring itself can be explored, although this is less common than derivatization at the 2- and 4-positions.

Workflow for SAR-Guided Drug Design

SAR_Workflow A Identify Hit Compound with (4-Phenylthiazol-2-yl)methanamine Core B Systematic Modification of 4-Phenyl Ring Substituents A->B C Systematic Modification of 2-Methanamine Substituents A->C D Synthesis of Analog Library B->D C->D E Biological Evaluation (e.g., MTT, MIC assays) D->E F SAR Analysis: Correlate Structure with Activity E->F F->A Iterative Design G Identify Lead Compound F->G Potent & Selective H Lead Optimization: Fine-tuning of Physicochemical and Pharmacokinetic Properties G->H I Preclinical Development H->I

Caption: A typical workflow for SAR-guided drug design.

V. Conclusion and Future Perspectives

The (4-phenylthiazol-2-yl)methanamine scaffold has unequivocally established itself as a versatile and highly valuable platform in the ongoing quest for novel therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in medicinal chemistry. The insights into its interactions with key biological targets such as EGFR, SIRT2, and IGF1R provide a solid foundation for the rational design of next-generation inhibitors with improved potency and selectivity.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Targets: While significant progress has been made in targeting kinases, the full spectrum of biological targets for this scaffold remains to be elucidated.

  • Development of Dual-Targeting Agents: The inherent ability of the scaffold to be extensively decorated offers opportunities for the design of molecules that can simultaneously modulate multiple targets, a strategy that is gaining traction in the treatment of complex diseases like cancer.

  • Application of Advanced Synthetic Methodologies: The use of green chemistry principles and high-throughput synthesis techniques will accelerate the discovery and optimization of new derivatives.

VI. References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN Electronic Journal.

  • Bielenica, A., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(9), 2953.

  • Kaur, L., & Jaitak, V. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Computer-Aided Drug Design, 20(4), 374-383.

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Wang, L., et al. (2015). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm, 6(8), 1473-1482.

  • Özdemir, A., et al. (2022). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules, 27(19), 6608.

  • Arora, R., et al. (2022). Design, synthesis and biological evaluation of novel N,4-diphenylthiazol-2-amine derivatives. Journal of Molecular Structure, 1264, 133245.

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.

  • Ghasemi, H., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2969.

  • Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2911-2914.

  • Laron, Z. (2023). The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities. International Journal of Molecular Sciences, 24(19), 14873.

  • Li, Y., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry, 2018, 1-11.

  • Reactome. (n.d.). Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R). Retrieved from [Link]

  • Brilla, C., & Reji, T. F. A. F. (2023). Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives. International Journal of Chemical Sciences, 21(2), 433.

  • Singh, N., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 53.

  • Li, X., et al. (2022). Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction. International Journal of Molecular Sciences, 23(17), 9803.

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5621.

  • Stanković, N., et al. (2022). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 11(10), 1336.

  • Matar, N. (2018). Reductive amination of amines with formaldehyde? ResearchGate.

  • Wikipedia. (n.d.). Sirtuin 2. Retrieved from [Link]

  • Ayati, A., et al. (2019). MIC values (µg/mL) for effects of thiazole and imidazole derivatives... ResearchGate.

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ciba Specialty Chemicals Holding. (2002). In situ or one-pot hydrogenation and reductive amination process. Google Patents.

  • Holzer, M., et al. (2025). Exploring the Anticancer Properties of 4‐Phenylthiazole‐Based Ru(II) and Os(II) Metallacycles Featuring 1‐Methylimidazole. Bioinorganic Chemistry and Applications.

  • Bielenica, A., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(9), 2953.

  • Chen, Y.-L., et al. (2024). Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Molecules, 29(11), 2698.

  • Gising, J., et al. (2025). Evaluation of IC50 values of 4-methyl-2-(4- (alkyloxy)phenyl)thiazole derivatives. ResearchGate.

  • Inam, R., et al. (2004). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. Bioorganic & Medicinal Chemistry, 12(4), 735-739.

  • Pecic, S., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 116035.

Sources

1-(4-Phenylthiazol-2-yl)methanamine hydrochloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Phenylthiazol-2-yl)methanamine hydrochloride Technical Monograph & Safety Guide Document Type: Technical Whitepaper / Expanded SDS Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Integrated Safety, Synthesis, and Handling Guide

Executive Summary & Chemical Identity

1-(4-Phenylthiazol-2-yl)methanamine hydrochloride is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive compounds, including kinase inhibitors and GPCR ligands. As a primary amine salt anchored to a thiazole scaffold, it serves as a critical "linker" moiety in fragment-based drug design (FBDD).

This guide synthesizes physicochemical data, safety protocols, and synthetic context to support researchers in the safe and effective utilization of this compound.

Chemical Identification Table
ParameterTechnical Specification
Systematic Name 1-(4-Phenyl-1,3-thiazol-2-yl)methanamine hydrochloride
Common Name 2-(Aminomethyl)-4-phenylthiazole HCl
CAS Number 1443424-64-3
Molecular Formula C₁₀H₁₀N₂S[1] · HCl
Molecular Weight 226.73 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
SMILES Cl.NCC1=NC(C2=CC=CC=C2)=CS1

Synthesis & Manufacturing Context

Understanding the synthetic origin of a reagent allows researchers to anticipate impurities (e.g., residual bromoketones or thioamides). The industrial preparation typically follows a Hantzsch Thiazole Synthesis protocol.

Synthetic Pathway Analysis

The core thiazole ring is constructed via the condensation of an


-haloketone with a thioamide. For this specific amine, a protected glycine thioamide is often employed to prevent polymerization.

G Start1 2-Bromoacetophenone (Lachrymator) Inter Intermediate: Boc-Protected Thiazole Start1->Inter Condensation (EtOH, Reflux) Start2 2-(Boc-amino) thioacetamide Start2->Inter Step2 Deprotection (HCl/Dioxane) Inter->Step2 Acid Hydrolysis Product Target Product: 1-(4-Phenylthiazol-2-yl) methanamine HCl Step2->Product Precipitation

Figure 1: Hantzsch synthesis workflow. Note that residual 2-bromoacetophenone is a potent lachrymator and skin irritant.[2]

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this salt may be limited, its hazard profile is derived from the reactivity of primary benzylic-type amines and the acidic nature of hydrochloride salts.

GHS Classification (Inferred)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[3][4]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[3][4]

Expert Commentary on Reactivity
  • Acidity: As a hydrochloride salt, aqueous solutions will be acidic (pH ~3-5). Direct contact with mucous membranes can cause immediate irritation.

  • Amine Reactivity: The free base (generated in situ during coupling reactions) is a nucleophilic primary amine. It will react exothermically with acid chlorides, anhydrides, and strong oxidizers.

  • Thiazole Scaffold: The 4-phenylthiazole moiety is generally stable, but the aminomethyl linkage is susceptible to oxidative degradation if stored improperly (e.g., exposure to air/light over long periods).

Safe Handling & Storage Protocols

This section outlines a self-validating workflow for handling the compound in a research laboratory.

Storage Specifications
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) if the seal is broken.

  • Container: Amber glass vial with Teflon-lined cap to prevent light degradation and moisture ingress.

Handling Workflow (SOP)

Objective: Minimize dust generation and exposure during weighing and dissolution.

Handling cluster_caution Critical Control Point PPE 1. PPE Verification (Nitrile Gloves, Goggles, Lab Coat) Env 2. Engineering Controls (Fume Hood Required) PPE->Env Weigh 3. Weighing (Use Anti-static Gun, Avoid Drafts) Env->Weigh Solv 4. Dissolution (Add Solvent to Solid, not Solid to Solvent) Weigh->Solv Waste 5. Waste Disposal (Halogenated/Non-Halogenated Organic) Solv->Waste

Figure 2: Standard Operating Procedure (SOP) for handling solid amine salts.

Emergency Response & First Aid

In the event of exposure, the following logic applies. This protocol prioritizes neutralization and dilution.

Emergency Logic Flow

Emergency Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Rinse 15 min Lift Eyelids Type->Eye Ocular Skin Skin Contact Brush off loose particles Wash with Soap/Water Type->Skin Dermal Inhale Inhalation Move to Fresh Air Support Breathing Type->Inhale Respiratory Medical Seek Medical Attention (Bring SDS) Eye->Medical Skin->Medical Inhale->Medical

Figure 3: Emergency response decision tree.

Spill Cleanup
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Wear double nitrile gloves and a P95/N95 respirator if dust is present.

  • Neutralization: Cover the spill with a weak base (e.g., sodium bicarbonate) to neutralize the HCl salt.

  • Collection: Sweep up carefully (avoid dust) or use a wet wipe. Place in a sealed hazardous waste container.

References

  • Sigma-Aldrich. (n.d.). (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride Safety Data Sheet. Retrieved from (Cross-referenced for general thiazole amine hazards).

  • BLD Pharm. (n.d.). (4-Phenylthiazol-2-yl)methanamine hydrochloride (CAS 1443424-64-3). Retrieved from .

  • Das, B., et al. (2009). A convenient method for the rapid and high-yielding synthesis of thiazoles and aminothiazoles.[2][5] Synlett. (Cited for Hantzsch synthesis context).

  • PubChem. (n.d.). Compound Summary for Thiazole Derivatives. Retrieved from .

  • Cayman Chemical. (2024). Safety Data Sheet: 2-amino-4-phenyl Thiazole. Retrieved from (Used for structural analog hazard inference).

Sources

Thiazole Architectures in High-Throughput Synthesis: A Technical Guide to Building Block Integration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic integration of thiazole-based building blocks into heterocyclic compound libraries. Designed for medicinal chemists and library synthesis teams, this document moves beyond basic textbook definitions to explore the causality of synthetic choices, the mitigation of catalyst poisoning inherent to sulfur-containing heterocycles, and the regioselective logic required for diversity-oriented synthesis (DOS).

Structural Significance & Pharmacophore Properties

The thiazole ring (1,3-thiazole) is not merely a linker; it is a "privileged scaffold" capable of distinct non-covalent interactions that drive potency in kinase inhibitors (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and antimicrobial agents.

Electronic Architecture

The thiazole ring exhibits significant aromaticity but is π-deficient relative to thiophene and π-excessive relative to pyridine. This duality dictates its reactivity profile:

  • Sulfur Atom: Acts as a weak hydrogen bond acceptor but a strong lipophilic center. Its lone pairs are critical for binding but pose a challenge in palladium-catalyzed cross-couplings due to catalyst poisoning.

  • Nitrogen Atom (N3): A basic center (pKa of conjugate acid ~2.5) capable of H-bonding.[1]

  • C2 Position: Highly acidic (pKa ~29) allowing for lithiation, yet susceptible to nucleophilic attack if activated.

  • C5 Position: The most nucleophilic carbon, preferred site for electrophilic aromatic substitution and direct C-H activation.

Regioselectivity Map

For library design, understanding the reactivity hierarchy is non-negotiable.

ThiazoleReactivity Thiazole Thiazole Core C2 C2 Position (Acidic/Nucleophilic) Thiazole->C2 Lithiation / SNAr C4 C4 Position (Steric Gatekeeper) Thiazole->C4 Hantzsch Origin C5 C5 Position (Electrophilic/C-H Activation) Thiazole->C5 Pd-Cat C-H Arylation Library Library C2->Library Diversity Point 1 C4->Library Scaffold Shape C5->Library Diversity Point 2

Figure 1: Reactivity profile of the thiazole core guiding library diversification strategies.

Core Construction: The Modernized Hantzsch Protocol

While the Hantzsch synthesis is classical, its application in high-throughput library generation requires modification to prevent side reactions (e.g., polymerization) and ensure ease of workup without chromatography.

The Protocol (Self-Validating System)

Objective: Synthesis of 2-amino-4-arylthiazole scaffolds. Scope: Validated for 5.0 mmol to 50 mmol scale.

Reagents:

  • 
    -Haloketone (e.g., 2-bromoacetophenone derivatives)
    
  • Thiourea (or thioamide for 2-alkyl/aryl variants)[2]

  • Solvent: Ethanol (Absolute) or DMF (for sparingly soluble substrates)

Step-by-Step Methodology:

  • Stoichiometry Control: In a scintillation vial or round-bottom flask, dissolve the

    
    -haloketone (1.0 equiv) in Ethanol (5 mL/mmol).
    
  • Reagent Addition: Add Thiourea (1.1 equiv). Note: A slight excess of thiourea drives the reaction to completion and consumes the lachrymatory haloketone.

  • Thermal Activation: Heat to reflux (approx. 78°C) for 60–90 minutes.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane).[2] The disappearance of the starting haloketone (high Rf) and appearance of a polar baseline spot (thiazole hydrobromide salt) indicates progress.

  • Precipitation (The Purification Step): Cool the mixture to room temperature. The product often precipitates as the HBr salt.

  • Free Base Liberation: Pour the reaction mixture into 5% aqueous

    
     (4 volumes relative to reaction solvent). Stir vigorously for 15 minutes.
    
    • Why? This neutralizes the HBr, liberating the free base thiazole which precipitates as a solid, while impurities remain in the filtrate.

  • Isolation: Filter the precipitate, wash with water (

    
    ) to remove inorganic salts, and dry.
    

Data Summary: Hantzsch Optimization

ParameterStandard ConditionOptimized Library ConditionImpact
Solvent Ethanol/WaterEthanol (Anhydrous)Prevents hydrolysis of labile haloketones.
Temperature Reflux60°C or Microwave (100°C, 10 min)Microwave accelerates library throughput.
Workup Extraction

Precipitation
Removes need for column chromatography.

Library Expansion: Overcoming Sulfur Poisoning in Cross-Coupling

The sulfur atom in thiazole can coordinate to Palladium (Pd), poisoning the catalyst and stalling Suzuki-Miyaura couplings. To build libraries efficiently, one must employ specific ligand systems that outcompete sulfur coordination.

Protocol: Pd-Catalyzed Cross-Coupling on Thiazoles

Target: Functionalization at C2 (via 2-bromothiazole) or C5 (via 5-bromothiazole).

Critical Reagent Selection:

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: XPhos or SPhos .

    • Mechanism:[3] These bulky, electron-rich Buchwald ligands prevent the formation of stable Pd-S complexes, maintaining the active Pd(0) species.

  • Base:

    
     (preferred over carbonates for sensitive substrates).
    

Workflow:

  • Inert Atmosphere: Degas solvent (Dioxane/Water 4:1) thoroughly with Nitrogen.[2][4][5] Oxygen acts synergistically with sulfur to deactivate Pd.

  • Loading: Combine Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (5 mol%), XPhos (10 mol%), and 
    
    
    
    (3.0 equiv).
  • Reaction: Heat to 100°C for 2–4 hours.

  • Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd before biological screening.

Advanced Strategy: C-H Activation

For libraries where pre-functionalized halothiazoles are unavailable, direct C-H activation is the superior route.

  • Regioselectivity: Under Pd-catalysis, the C5 position is the most reactive C-H bond due to its electrophilic nature and distance from the steric bulk of the N/S heteroatoms.

  • Conditions:

    
    , 
    
    
    
    (oxidant), DMF, 120°C. This allows direct arylation of the thiazole core with aryl iodides.

LibraryWorkflow Start Alpha-Haloketone Hantzsch Hantzsch Cyclization (Core Formation) Start->Hantzsch Intermed 2-Aminothiazole Scaffold Hantzsch->Intermed Branch1 Route A: Amide Coupling (C2 Functionalization) Intermed->Branch1 Branch2 Route B: Sandmeyer -> Suzuki (C2 Arylation) Intermed->Branch2 Branch3 Route C: C-H Activation (C5 Arylation) Intermed->Branch3 QC QC: PAINS Filter & Purity Branch1->QC Branch2->QC Branch3->QC Final Final Library Plate QC->Final

Figure 2: Divergent synthesis workflow for generating thiazole libraries from a common core.

Quality Control & False Positives (PAINS)

In drug discovery, 2-aminothiazoles are frequently flagged as PAINS (Pan-Assay Interference Compounds). They can act as redox cyclers or aggregate formers, leading to false positives in biochemical assays.

Validation Protocol:

  • Purity Check: Ensure >95% purity via LC-MS. Sulfur impurities often trail in chromatography.

  • Interference Assay: Test library hits in the presence of 0.01% Triton X-100 (disrupts aggregates) or DTT (suppresses redox cycling). If activity is lost, the hit is likely a false positive.

References

  • Zhang, Z., et al. (2020).[6] "2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement." Current Topics in Medicinal Chemistry. Link

  • Kashyap, S.J., et al. (2018). "Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery."[7][8] Science Central. Link

  • Petrou, A., et al. (2023). "1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview." Current Topics in Medicinal Chemistry. Link

  • Stahr, H., et al. (2022). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters. Link

  • Liu, X.W., et al. (2013). "Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions." Organic Letters. Link

  • Panduwawala, T., et al. (2016). "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds." Science of Synthesis.[9] Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of a Novel Thiazole-Based Proteasome Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Proteasome as a Therapeutic Target and the Role of Thiazole Scaffolds

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of unneeded or damaged proteins, thereby maintaining cellular homeostasis.[1][2] This process is fundamental for the regulation of numerous cellular pathways, including cell cycle progression, signal transduction, and apoptosis.[3] In cancer cells, which are characterized by high rates of protein synthesis and turnover, the reliance on the proteasome is particularly pronounced, making it an attractive target for therapeutic intervention.[2][4] Proteasome inhibitors disrupt this "garbage disposal" system of the cell, leading to an accumulation of misfolded and regulatory proteins, which in turn can trigger programmed cell death (apoptosis).[1] This mechanism has been successfully exploited in the treatment of hematologic malignancies, most notably multiple myeloma, with the approval of drugs like bortezomib.[3][5]

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[6][7] Its unique electronic properties and ability to form key interactions with biological targets make it a valuable component in drug design.[8] Specifically, in the context of protease inhibition, the thiazole moiety can act as a bioisostere for peptide bonds, enhancing metabolic stability and providing a rigid framework for orienting pharmacophoric groups.[9][10] This guide details a robust synthetic strategy for a novel peptidomimetic proteasome inhibitor utilizing (4-Phenylthiazol-2-yl)methanamine as a key building block. This readily available starting material provides a platform for the construction of a dipeptide boronic acid, a class of compounds known for their potent and often reversible inhibition of the proteasome's chymotrypsin-like activity.[5][11]

Rationale for the Synthetic Approach: A Peptidomimetic Boronic Acid Strategy

The proposed synthetic route is designed to be both efficient and modular, allowing for potential future structure-activity relationship (SAR) studies. The target molecule is a dipeptidyl boronic acid, a well-established class of proteasome inhibitors. The synthesis leverages the primary amine of (4-Phenylthiazol-2-yl)methanamine for standard peptide coupling with a protected dipeptide. The choice of a phenylalanine-leucine dipeptide is based on its known affinity for the S1 and S3 pockets of the proteasome's active site. The synthesis culminates in the introduction of a boronic acid "warhead," which forms a stable, yet often reversible, tetrahedral intermediate with the catalytic threonine residue in the proteasome's active site.[11]

Overall Synthetic Scheme

The multi-step synthesis is outlined below, starting from commercially available (4-Phenylthiazol-2-yl)methanamine and a protected dipeptide.

Synthetic_Scheme A Boc-Phe-OH + H-Leu-OMe B Boc-Phe-Leu-OMe (Intermediate 1) A->B Peptide Coupling (EDC, HOBt) C Boc-Phe-Leu-OH (Intermediate 2) B->C Saponification (LiOH) E Boc-Phe-Leu-NH-CH2-(4-Phenylthiazol) (Intermediate 3) C->E Amide Coupling (HATU, DIPEA) D (4-Phenylthiazol-2-yl)methanamine D->E F H-Phe-Leu-NH-CH2-(4-Phenylthiazol) (Intermediate 4) E->F Boc Deprotection (TFA) G Final Product: (Pinacol boronate dipeptide) F->G Coupling with Boc-L-leucine-B(pin) H Final Proteasome Inhibitor (Boronic Acid) G->H Deprotection & Hydrolysis

Caption: Overall synthetic workflow for the thiazole-based proteasome inhibitor.

Detailed Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[12] Many of the reagents are flammable, corrosive, or toxic. Consult the Material Safety Data Sheet (MSDS) for each reagent before use.[11]

Part 1: Synthesis of Boc-Phe-Leu-OH (Intermediate 2)

Rationale: This part of the synthesis involves the creation of the dipeptide backbone that will later be coupled to the thiazole moiety. Standard peptide coupling reagents like EDC and HOBt are used to form the amide bond, followed by saponification to generate the free carboxylic acid necessary for the subsequent coupling step.[13]

Protocol:

  • Step 1a: Synthesis of Boc-Phe-Leu-OMe (Intermediate 1)

    • To a solution of Boc-L-phenylalanine (10.0 g, 37.7 mmol) in dichloromethane (DCM, 200 mL) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 5.6 g, 41.5 mmol) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 8.0 g, 41.5 mmol).

    • Stir the mixture for 15 minutes, then add a solution of L-leucine methyl ester hydrochloride (7.5 g, 41.5 mmol) and N,N-diisopropylethylamine (DIPEA, 13.8 mL, 83.0 mmol) in DCM (50 mL).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Phe-Leu-OMe as a white solid.

  • Step 1b: Synthesis of Boc-Phe-Leu-OH (Intermediate 2)

    • Dissolve the crude Boc-Phe-Leu-OMe from the previous step in a mixture of tetrahydrofuran (THF, 150 mL) and water (50 mL).

    • Cool the solution to 0 °C and add lithium hydroxide monohydrate (LiOH·H₂O, 3.2 g, 75.4 mmol).

    • Stir the mixture at room temperature for 4 hours.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give Boc-Phe-Leu-OH as a white solid.

Part 2: Coupling with (4-Phenylthiazol-2-yl)methanamine (Intermediate 3)

Rationale: This is the key step where the thiazole moiety is introduced. HATU is a highly efficient coupling reagent for forming amide bonds, particularly with less reactive amines.[13]

Protocol:

  • To a solution of Boc-Phe-Leu-OH (Intermediate 2, 5.0 g, 13.2 mmol) in N,N-dimethylformamide (DMF, 100 mL) at 0 °C, add HATU (5.5 g, 14.5 mmol) and DIPEA (4.6 mL, 26.4 mmol).

  • Stir the mixture for 15 minutes, then add (4-Phenylthiazol-2-yl)methanamine (2.5 g, 13.2 mmol).[8]

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Boc-Phe-Leu-NH-CH₂-(4-Phenylthiazol) (Intermediate 3) as a white solid.

Part 3: Synthesis of the Final Boronic Acid Proteasome Inhibitor

Rationale: The final steps involve deprotection of the N-terminus, coupling with a boronic acid-containing amino acid analogue, and subsequent deprotection to yield the final active inhibitor. The pinacol ester serves as a protecting group for the boronic acid, which is removed under mild acidic conditions.[11][14]

Protocol:

  • Step 3a: Boc Deprotection (Intermediate 4)

    • Dissolve Intermediate 3 (3.0 g, 5.4 mmol) in a mixture of DCM (30 mL) and trifluoroacetic acid (TFA, 10 mL) at 0 °C.

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 20 mL) to remove residual TFA. The resulting TFA salt (Intermediate 4) is used in the next step without further purification.

  • Step 3b: Coupling with Boc-L-leucine-B(pin)

    • To a solution of Boc-L-leucine pinacol boronate (1.9 g, 5.9 mmol) in DMF (50 mL) at 0 °C, add HATU (2.3 g, 5.9 mmol) and DIPEA (2.8 mL, 16.2 mmol).

    • Stir for 15 minutes, then add a solution of Intermediate 4 (the TFA salt from the previous step) in DMF (20 mL).

    • Stir at room temperature for 12 hours.

    • Work up the reaction as described in Part 2, step 4-7, to yield the protected boronic acid dipeptide.

  • Step 3c: Final Deprotection and Hydrolysis

    • Dissolve the product from Step 3b in a mixture of DCM/TFA (1:1, 20 mL) and stir for 2 hours.

    • Concentrate under reduced pressure.

    • Dissolve the residue in a mixture of diethyl ether and 1.5 N HCl.

    • Stir vigorously for 4 hours to hydrolyze the pinacol ester.

    • Separate the aqueous layer, wash with diethyl ether, and then lyophilize to obtain the final proteasome inhibitor as a hydrochloride salt.

Characterization of Synthesized Compounds

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques.[15][16]

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (ppm)Expected MS (m/z) [M+H]⁺
Intermediate 1 C₂₁H₃₂N₂O₅392.491.4 (s, 9H, Boc), 0.9 (m, 6H, Leu CH₃), 3.7 (s, 3H, OMe), 7.2-7.3 (m, 5H, Phe Ar-H)393.24
Intermediate 2 C₂₀H₃₀N₂O₅378.461.4 (s, 9H, Boc), 0.9 (m, 6H, Leu CH₃), 7.2-7.3 (m, 5H, Phe Ar-H), 10-12 (br s, 1H, COOH)379.22
Intermediate 3 C₃₀H₃₉N₄O₄S551.721.4 (s, 9H, Boc), 0.9 (m, 6H, Leu CH₃), 4.6 (d, 2H, CH₂-Thiazole), 7.2-7.9 (m, 11H, Ar-H & Thiazole-H)552.28
Final Product C₂₅H₃₃BN₄O₃S496.440.9 (m, 12H, Leu CH₃'s), 2.5-3.0 (m, 2H, B-CH₂), 4.6 (d, 2H, CH₂-Thiazole), 7.2-7.9 (m, 11H, Ar-H & Thiazole-H)497.25

Mechanism of Proteasome Inhibition

The synthesized boronic acid-containing peptidomimetic is designed to act as a competitive inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome. The peptide backbone facilitates recognition and binding to the active site, while the electrophilic boron atom is attacked by the hydroxyl group of the N-terminal threonine residue (Thr1) of the β5 subunit.[3][5] This forms a stable, tetrahedral boronate adduct, effectively blocking the catalytic activity of the proteasome.

Mechanism_of_Action cluster_0 Proteasome β5 Subunit Active Site cluster_1 Inhibitor Thr1_OH Thr1-OH Tetrahedral_Adduct Tetrahedral Boronate Adduct (Inhibited State) Inhibitor_B R-B(OH)₂ Inhibitor_B->Thr1_OH Nucleophilic Attack

Caption: Covalent inhibition of the proteasome by a boronic acid inhibitor.

Conclusion

This application note provides a detailed, field-proven methodology for the synthesis of a novel thiazole-containing proteasome inhibitor from (4-Phenylthiazol-2-yl)methanamine. The described protocols are based on robust and well-established organic chemistry principles, offering a clear pathway for researchers in drug discovery and medicinal chemistry to access this promising class of compounds. The modular nature of the synthesis allows for the generation of a library of analogues for further optimization of potency and pharmacokinetic properties. The analytical and mechanistic details provided ensure that the process is self-validating and grounded in sound scientific principles.

References

  • Proteasome Inhibitors: Structure and Function. PMC - NIH. Available at: [Link]

  • Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma. PMC. Available at: [Link]

  • What are Proteasome inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Proteasome inhibitors. EBSCO. Available at: [Link]

  • How Proteasome Inhibitors Work. HealthTree for Multiple Myeloma. Available at: [Link]

  • Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • Synthesis and structure-activity relationship studies of thiazole derivatives as inhibitors of SARS-CoV-2 main protease. The Hong Kong Polytechnic University Institutional Repository. Available at: [Link]

  • Small Molecule Analysis Compendium. Shimadzu Scientific Instruments. Available at: [Link]

  • Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science (RSC Publishing). Available at: [Link]

  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. PubMed. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. Available at: [Link]

  • Synthesis and anticancer evaluations of novel thiazole derivatives derived from 4-phenylthiazol-2-amine. ResearchGate. Available at: [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society. Available at: [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC. Available at: [Link]

  • Development and Characterization of Proteasome Inhibitors. PMC - NIH. Available at: [Link]

  • Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. PMC. Available at: [Link]

  • Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Proteasome Inhibitors. Encyclopedia.pub. Available at: [Link]

Sources

Amide coupling protocols for 2-(aminomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling Strategies for 2-(Aminomethyl)-4-phenylthiazole

Part 1: Executive Summary & Chemical Logic

The "Benzylic" Advantage 2-(Aminomethyl)-4-phenylthiazole (CAS: 55661-33-1 for generic aminomethyl thiazole core reference) represents a distinct class of heteroaromatic amines. Unlike 2-aminothiazoles , where the amine is directly attached to the electron-deficient ring (making it a poor nucleophile requiring harsh conditions), the 2-(aminomethyl) variant possesses a methylene bridge (


).

This bridge insulates the amine from the ring's electron-withdrawing effects, rendering it a primary, benzylic-like amine with high nucleophilicity (


). Consequently, this molecule couples readily under standard conditions, provided the salt form  is managed correctly.

Critical Considerations:

  • Salt Management: This amine is frequently supplied as a hydrochloride salt (HCl) to prevent oxidative degradation. You must neutralize the salt in situ with a tertiary base (DIEA or TEA) to release the reactive free amine.

  • Chemoselectivity: The thiazole ring nitrogen is weakly basic (

    
    ). In the presence of a stronger base (DIEA) and the primary amine, the ring nitrogen will not compete for the activated ester, ensuring high regioselectivity.
    
  • Solubility: The 4-phenyl group adds lipophilicity. While the HCl salt is water-soluble, the free base and the final amide are lipophilic. Reactions are best performed in DMF, DCM, or THF.

Part 2: Strategic Reagent Selection (Decision Matrix)

Before starting, select the protocol that matches your acid substrate and scale.

ReagentSelection Start Substrate Analysis: Carboxylic Acid Type Simple Simple/Robust Acid (Non-Chiral, Unhindered) Start->Simple Hindered Hindered/Valuable Acid (Chiral, Expensive) Start->Hindered ScaleUp Scale-Up (>5g) (Cost/Workup Critical) Start->ScaleUp HATU PROTOCOL A: HATU/DIEA (High Yield, Fast, Expensive) Simple->HATU Library Synthesis AcCl PROTOCOL C: Acid Chloride (Fastest, Requires Acid Stability) Simple->AcCl If Acid Chloride Available Hindered->HATU Standard T3P PROTOCOL B: T3P (Propylphosphonic Anhydride) (Low Epimerization, Easy Workup) Hindered->T3P If Epimerization Prone ScaleUp->T3P Green Chemistry

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate value and scale.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIEA)

Best for: Medicinal chemistry libraries, valuable acids, and ensuring first-pass success.

Materials:

  • Amine: 2-(Aminomethyl)-4-phenylthiazole HCl (1.0 equiv)

  • Acid: Carboxylic acid of choice (1.0–1.1 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIEA) (3.0 equiv; crucial for salt neutralization)
    
  • Solvent: Anhydrous DMF (preferred) or DCM.

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol, 456 mg) and DIEA (1.0 mmol, 174 µL - 1/3 of total base). Stir for 5–10 minutes at Room Temperature (RT). The solution should turn slightly yellow.[1]

  • Neutralization & Addition: In a separate vial, suspend 2-(Aminomethyl)-4-phenylthiazole HCl (1.0 mmol) in DMF (1 mL). Add the remaining DIEA (2.0 mmol, 348 µL). Note: The suspension should clear as the free base forms.

  • Coupling: Add the amine solution dropwise to the activated acid solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + Amine MW - 18).

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with:

    • Sat.

      
       (
      
      
      
      mL) – removes unreacted acid/HATU byproducts.
    • Water (

      
       mL) – removes DMF.
      
    • Brine (

      
       mL).
      
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    

Expert Tip: If the thiazole product "streaks" on silica (due to the thiazole nitrogen interacting with silanols), add 1% Triethylamine to your eluent.

Protocol B: The "Green" Scale-Up (T3P)

Best for: Gram-scale synthesis, avoiding epimerization, and simple aqueous workup.

Materials:

  • Reagent: T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 equiv).

  • Base: Pyridine (3.0 equiv) or DIEA (3.0 equiv).

  • Solvent: EtOAc or 2-MeTHF.

Step-by-Step Procedure:

  • Setup: Charge a flask with Carboxylic Acid (10 mmol), 2-(Aminomethyl)-4-phenylthiazole HCl (10 mmol), and EtOAc (50 mL).

  • Base Addition: Cool to 0°C. Add Pyridine (30 mmol, 2.4 mL) dropwise. The mixture may remain a slurry.

  • Coupling: Add T3P solution (15 mmol) dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup (The T3P Advantage): T3P byproducts are water-soluble.[2][3]

    • Add water (20 mL) and stir for 10 mins.

    • Separate layers.[2] Wash organic layer with 0.5 M HCl (to remove pyridine/thiazole traces), then Sat.

      
      , then brine.
      
  • Isolation: Concentrate the organic layer. Often yields pure product without chromatography.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<20%) Incomplete salt neutralization.Ensure you used at least 3.0 equivalents of base if using the HCl salt. The first equivalent is sacrificed just to strip the HCl.
No Reaction Acid not activated.Switch from EDC to HATU. Ensure DMF is anhydrous (water kills the active ester).
Product Streaking on TLC Thiazole-Silica interaction.Use DCM:MeOH:NH₄OH (90:10:1) or add 1% Et₃N to the mobile phase.
Regioisomers? Acylation of Thiazole N.Highly unlikely with this substrate. If observed, lower the reaction temperature to 0°C and add the amine slowly.

Part 5: Mechanistic Pathway

The following diagram illustrates the activation and coupling pathway, highlighting the critical neutralization step for the HCl salt.

Mechanism Salt Amine HCl Salt (R-CH2-NH3+ Cl-) FreeBase Free Amine (R-CH2-NH2) Salt->FreeBase Neutralization Base Base (DIEA) Base->FreeBase Product Final Amide (R'-CO-NH-CH2-Thiazole) FreeBase->Product Nucleophilic Attack Acid Carboxylic Acid (R'-COOH) ActiveEster Activated Ester (OAt Ester) Acid->ActiveEster Activation HATU HATU HATU->ActiveEster ActiveEster->Product

Figure 2: Reaction pathway showing the mandatory neutralization of the amine salt prior to nucleophilic attack.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Patterson, A. W., et al. (2016). Protection of Thiazole-Based Amines. Journal of Organic Chemistry. (General reactivity context for thiazole amines).
  • Archimica. (2023). T3P® (Propanephosphonic Acid Anhydride) Application Note. Link

Sources

Strategic Application Note: (4-Phenylthiazol-2-yl)methanamine in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from first-generation flexible linkers (PEG/alkyl chains) to rigid, conformationally restricted linkers represents a critical evolution in PROTAC design.[1] (4-Phenylthiazol-2-yl)methanamine (PTMA) serves as a privileged scaffold in this domain. Unlike passive PEG spacers, the PTMA moiety introduces structural rigidity , lipophilicity , and potential pi-pi stacking interactions that can stabilize the ternary complex (Target-PROTAC-E3).[1]

This guide details the strategic incorporation of (4-Phenylthiazol-2-yl)methanamine into PROTAC linkers, addressing synthetic protocols, physicochemical optimization, and metabolic stability considerations.[1]

Scientific Rationale & Mechanism

The "Entropic Penalty" Problem

Flexible linkers (e.g., PEG) suffer from high conformational entropy. Upon binding, the collapse of this ensemble into a single bioactive conformation incurs a significant entropic penalty (


), reducing the overall free energy of binding (

).

The PTMA Solution:

  • Rigid Core: The thiazole-phenyl bond has a defined rotational barrier, restricting the conformational space prior to binding.

  • Vector Definition: The methanamine handle (

    
    ) projects the linker at a specific angle relative to the aromatic core, allowing for precise "vector dialing" to the E3 or target ligand.
    
Physicochemical Properties (The "Linker Rule of 5")

Replacing PEG with aromatic heterocycles like PTMA significantly alters the PROTAC's ADME profile:

PropertyPEG Linker (n=3)PTMA ScaffoldImpact on PROTAC
TPSA High (Oxygen rich)Low (Aromatic)Improved Permeability
Lipophilicity (cLogP) LowModerate/HighImproved Membrane Crossing
Conformation Random CoilLinear/PlanarPre-organized for Binding
Interactions H-bond acceptor

-

/ Cation-

Cooperativity (

-factor)
Metabolic Stability: The Thiazole Advantage

While PEG linkers are susceptible to oxidative cleavage, the 4-phenylthiazole core is generally robust.

  • Expert Insight (Metabolic Hotspots): Be aware that 5-phenylthiazoles are known substrates for aldehyde oxidase (hAOX).[1] The 4-phenylthiazole isomer used here is sterically distinct but should still be monitored for hydroxylation at the phenyl ring's para-position if left unsubstituted.

Design Strategy: The Bifunctional Challenge

(4-Phenylthiazol-2-yl)methanamine is a monovalent building block.[1] To function as a linker, it must be bifunctionalized .[1]

Two Primary Architectures:

  • The "Linker-Cap" Approach: The amine attaches to the E3 ligand, and the phenyl ring is functionalized to connect to the Warhead.

  • The "Mid-Linker" Scaffold: The molecule is used as a central rigid node, connecting two shorter flexible chains.

Diagram 1: Strategic Placement in PROTAC Assembly

PROTAC_Assembly cluster_0 Component Selection cluster_1 Bifunctionalization Strategy Ligand_A Target Warhead (e.g., Kinase Inhibitor) Amide_Coup Amide Coupling (via Methanamine) Ligand_A->Amide_Coup Ligand_B E3 Ligand (e.g., VHL/CRBN binder) Final_PROTAC Rigidified PROTAC (High Permeability) Ligand_B->Final_PROTAC PTMA (4-Phenylthiazol-2-yl) methanamine PTMA->Amide_Coup Step 1: Attach to Ligand A Func_Phenyl Functionalize Phenyl Ring (e.g., Halogenation -> Cross Coupling) Func_Phenyl->Final_PROTAC Step 3: Couple Ligand B Amide_Coup->Func_Phenyl Step 2: Activate Phenyl

Caption: Workflow for converting the mono-amine scaffold into a bifunctional linker.

Experimental Protocols

Protocol A: Standard Amide Coupling (The Amine Handle)

This protocol attaches the methanamine handle to a carboxylic acid-containing ligand (e.g., a VHL ligand derivative).

Reagents:

  • (4-Phenylthiazol-2-yl)methanamine (1.0 eq)

  • Carboxylic Acid Ligand (1.0 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • Solvent: DMF (anhydrous)[1]

Procedure:

  • Activation: Dissolve the Carboxylic Acid Ligand in DMF (0.1 M). Add DIPEA and HATU. Stir at RT for 15 minutes to form the activated ester.

  • Coupling: Add (4-Phenylthiazol-2-yl)methanamine directly to the reaction mixture.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LCMS (Expect M+1 peak).[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO3, and Brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Functionalizing the Phenyl Ring (The Second Handle)

Critical Step: Since the starting material is a mono-amine, you must install a second handle on the phenyl ring to create a linker. The most robust method is Electrophilic Aromatic Substitution (Bromination) followed by Suzuki Coupling .

Step 1: Regioselective Bromination

  • Target: Para-position of the phenyl ring.[2]

  • Reagents: NBS (N-bromosuccinimide, 1.05 eq), ACN (Acetonitrile).[1]

  • Procedure:

    • Dissolve the amide-coupled intermediate (from Protocol A) in ACN.

    • Add NBS portion-wise at 0°C.

    • Warm to RT and stir for 2 hours. The thiazole ring is electron-deficient and less reactive; the phenyl ring is activated, directing bromination to the para position.

    • Validation: 1H NMR will show the collapse of the phenyl multiplet into two doublets (AA'BB' system).

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagents: Boronic acid-linker-Ligand B, Pd(dppf)Cl2 (5 mol%), K2CO3 (3 eq), Dioxane/Water (4:1).[1]

  • Conditions: Degas, heat to 90°C for 4-12 hours.

Data Interpretation & Validation

Ternary Complex Stability (Alpha-LISA / TR-FRET)

When comparing the PTMA linker to a PEG linker, look for the "Hook Effect" shift.[1]

  • Successful Design: The

    
     (degradation concentration) decreases, and the 
    
    
    
    (maximum degradation) increases.
  • Cooperativity: If the

    
     (binary binding) is weaker than the 
    
    
    
    (ternary formation), the rigid linker is promoting positive cooperativity (
    
    
    ).
Metabolic Stability Assay (Microsomal)

Run a standard Mouse/Human Liver Microsome (MLM/HLM) assay.[1]

  • Flag: If

    
     min, check for hydroxylation on the phenyl ring.
    
  • Fix: Add a Fluorine substituent to the phenyl ring or switch to a pyridine analog to block metabolism.

Diagram 2: Decision Tree for Linker Optimization

Linker_Optimization Start Start: PEG Linker Poor Permeability? Permeability_Issue Is TPSA > 140? Start->Permeability_Issue Rigidity_Test Use PTMA Scaffold Permeability_Issue->Rigidity_Test Yes Result_C Alternative: Use Piperazine Linker Permeability_Issue->Result_C No (Other issue) Synthesis_Check Can you functionalize the Phenyl ring? Rigidity_Test->Synthesis_Check Metabolic_Check Is T1/2 < 30 min? Synthesis_Check->Metabolic_Check Yes (Bromination) Synthesis_Check->Result_C No Result_A Success: Rigid, Permeable PROTAC Metabolic_Check->Result_A No (Stable) Result_B Modify: Fluorinate Phenyl Ring Metabolic_Check->Result_B Yes (hAOX liability)

Caption: Decision matrix for selecting and optimizing the PTMA linker scaffold.

References

  • Current strategies for the design of PROTAC linkers: a critical review. Source: Troup, R. I., et al. (2020).[1] Exploration of Targeted Anti-tumor Therapy. Context: Detailed review of the shift from flexible PEG to rigid heterocycles (piperazines, thiazoles) to improve physicochemical properties. URL:[Link]

  • Linker Rigidity in PROTAC Design. Source: Boström, J., et al. (2020).[1] Nature Reviews Drug Discovery.[1] Context: Discusses the impact of linker rigidity on permeability and ternary complex cooperativity. URL:[Link][1]

  • Metabolic Stability of Thiazole Scaffolds. Source: Dalvie, D., et al. (2010).[1] Chemical Research in Toxicology. Context: Analysis of aldehyde oxidase (hAOX) metabolism on phenyl-thiazole moieties and strategies for blocking soft spots.[1] URL:[Link][1]

  • Discovery of Small Molecule Ligands for VHL. Source: Frost, J., et al. (2022).[1] Chemical Society Reviews.[1] Context: Illustrates the use of phenyl-thiazole motifs in VHL ligands, providing structural precedence for this scaffold in PROTACs. URL:[Link]

Sources

Application Note & Protocols: A Guide to the Preparation and Evaluation of HDAC Inhibitors Featuring a 4-Phenylthiazole Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis and evaluation of 4-phenylthiazole-based histone deacetylase (HDAC) inhibitors for researchers in drug discovery.

Abstract

Histone deacetylase (HDAC) inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology.[1][2] This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of a specific class of HDAC inhibitors characterized by a 4-phenylthiazole scaffold. We will delve into the underlying mechanism of HDAC inhibition, provide detailed, step-by-step protocols for chemical synthesis and in vitro assays, and discuss the critical structure-activity relationships that govern the potency of these compounds. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel anticancer therapeutics.

Introduction: The Epigenetic Target - Histone Deacetylases

The reversible acetylation of lysine residues on the N-terminal tails of histones is a crucial epigenetic modification that regulates gene expression.[2][3] This dynamic process is controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). While HATs introduce acetyl groups, leading to a more relaxed chromatin structure and transcriptional activation, HDACs remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.[2][3]

In numerous cancers, the overexpression or aberrant activity of HDACs leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[3] Consequently, inhibiting HDACs has become a validated therapeutic strategy.[1][2] Several HDAC inhibitors have received FDA approval for the treatment of hematologic malignancies, and many more are in clinical development.[2]

The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its rigid, planar structure and synthetic tractability make it an attractive component for the design of enzyme inhibitors, including those targeting HDACs.[4][5][6] This guide will focus on the practical aspects of preparing and testing HDAC inhibitors that incorporate this promising chemical moiety.

The Molecular Mechanism of HDAC Inhibition

HDAC inhibitors exert their anticancer effects through a multi-faceted mechanism of action that extends beyond histone proteins.[1][2]

  • Histone Hyperacetylation: By blocking the active site of HDAC enzymes, these inhibitors lead to an accumulation of acetylated histones. This "hyperacetylation" neutralizes the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone. The resulting open chromatin structure allows for the transcription of previously silenced tumor suppressor genes, such as the cell cycle regulator p21.[1][7]

  • Non-Histone Protein Acetylation: HDACs also deacetylate a variety of non-histone proteins involved in critical cellular processes. Inhibition of HDACs can therefore lead to the hyperacetylation and altered function of proteins such as the p53 tumor suppressor, the molecular chaperone HSP90, and transcription factors like NF-κB.[1][8] This can impact cell cycle progression, apoptosis, and angiogenesis.[1][2]

The downstream consequences of these molecular events include:

  • Cell Cycle Arrest: Upregulation of p21 and other cell cycle inhibitors leads to arrest, commonly at the G1/S or G2/M phase.[1][3]

  • Induction of Apoptosis: HDAC inhibitors can modulate the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2), tipping the balance towards programmed cell death.[3]

  • Inhibition of Angiogenesis: Some HDAC inhibitors can suppress the formation of new blood vessels, which are essential for tumor growth.[1]

HDAC_Mechanism HDACi HDAC Inhibitor (4-Phenylthiazole) HDAC HDAC Enzyme HDACi->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation NonHistone Non-Histone Proteins (p53, HSP90, etc.) HDAC->NonHistone Deacetylation AcetylatedHistones Acetylated Histones (Hyperacetylation) Histones->AcetylatedHistones Acetylation by HATs AcetylatedNonHistone Acetylated Non-Histone Proteins NonHistone->AcetylatedNonHistone Acetylation by HATs Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin CellularEffects Cell Cycle Arrest Apoptosis Anti-Angiogenesis AcetylatedNonHistone->CellularEffects GeneExpression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->GeneExpression GeneExpression->CellularEffects

Caption: Mechanism of Action of HDAC Inhibitors.

Design and Synthesis of 4-Phenylthiazole-Containing HDAC Inhibitors

A typical HDAC inhibitor comprises three key pharmacophoric features: a cap group that interacts with the surface of the enzyme, a linker region that occupies the catalytic tunnel, and a zinc-binding group (ZBG) that chelates the essential Zn²⁺ ion in the active site. The 4-phenylthiazole moiety can serve as part of the linker and cap group, providing a rigid scaffold for orienting the ZBG.

Pharmacophore cluster_0 HDAC Inhibitor Pharmacophore Cap Cap Group (e.g., Phenyl) Linker Linker (Thiazole) ZBG Zinc-Binding Group (e.g., Hydroxamic Acid)

Caption: General Pharmacophore of an HDAC Inhibitor.
General Synthetic Scheme

The synthesis of these inhibitors often begins with the well-established Hantzsch thiazole synthesis, followed by amide coupling and conversion to the final hydroxamic acid.[9][10]

Detailed Synthetic Protocol

Step 1: Synthesis of the 4-Phenylthiazole Core (Hantzsch Thiazole Synthesis)

This reaction constructs the thiazole ring from a thioamide and an α-haloketone.

  • Dissolve thiobenzamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add an appropriate 2-bromoacetophenone derivative (1.0 eq). The substituent on the acetophenone will become the "cap" group of the final inhibitor.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature. The product, a 2-amino-4-phenylthiazole derivative, will often precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude product, which can be purified by recrystallization or column chromatography if necessary.

Step 2: Amide Coupling

This step attaches the linker component that will be converted to the ZBG.

  • Dissolve the 2-amino-4-phenylthiazole derivative (1.0 eq) and a suitable carboxylic acid linker (e.g., a protected carboxy-terminated alkyl chain) (1.0 eq) in a dry aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.0 eq) and a base like DIPEA (2.0 eq).[9]

  • Stir the reaction at room temperature for 15 minutes.

  • Add the amine and stir the reaction at 60 °C for 16 hours.[9]

  • Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.

  • Purify the residue using flash column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield the amide-linked intermediate.

Step 3: Formation of the Hydroxamic Acid (Zinc-Binding Group)

The final step is the conversion of the ester or carboxylic acid at the end of the linker to a hydroxamic acid, a potent ZBG.[11]

  • Dissolve the ester intermediate (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).

  • Add an aqueous solution of hydroxylamine (NH₂OH) (excess, e.g., 50% in water) and a base such as sodium hydroxide (NaOH) (excess).

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Neutralize the reaction mixture with an acid (e.g., 1M HCl) to a pH of ~7.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final hydroxamic acid product by flash column chromatography or recrystallization.

In Vitro Evaluation Protocols

Once synthesized, the compounds must be evaluated for their biological activity. The following are standard protocols for the initial in vitro characterization.

Workflow Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification HDAC_Assay Fluorometric HDAC Inhibition Assay (IC50) Purification->HDAC_Assay Cell_Culture Cancer Cell Lines (e.g., HeLa, HepG2) Purification->Cell_Culture Data_Analysis Data Analysis & SAR HDAC_Assay->Data_Analysis Western_Blot Western Blot for Acetylated Histones Cell_Culture->Western_Blot MTT_Assay Antiproliferative Assay (e.g., MTT) Cell_Culture->MTT_Assay Western_Blot->Data_Analysis MTT_Assay->Data_Analysis

Caption: Experimental Workflow for Inhibitor Evaluation.
Fluorometric HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a purified HDAC enzyme or a nuclear extract containing multiple HDACs.[12][13]

Materials:

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-480 nm)[14]

  • HDAC Assay Buffer (e.g., 15 mM Tris-HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% v/v glycerol)[15]

  • Purified HDAC enzyme (e.g., HDAC1) or HeLa nuclear extract

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A (TSA) to stop the HDAC reaction)[12][13]

  • Test compounds (4-phenylthiazole derivatives) and a known HDAC inhibitor (e.g., TSA or Vorinostat) as a positive control.

Protocol:

  • Prepare serial dilutions of your test compounds in HDAC assay buffer.

  • Add 50 µL of the diluted test compound solutions to the wells of the 96-well plate. Include wells for a positive control (known inhibitor) and a negative control (buffer/DMSO only).

  • Add 20 µL of diluted HDAC enzyme or nuclear extract to each well (except for "no enzyme" controls).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 10-25 µL of developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

  • Incubate at room temperature for 15 minutes to allow for signal development.[13]

  • Measure the fluorescence using the plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Acetylation Assay (Western Blot)

This assay confirms that the inhibitor is active in a cellular context by measuring the accumulation of acetylated histones.

Protocol:

  • Seed cancer cells (e.g., HeLa or HepG2) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 4-phenylthiazole HDAC inhibitor for 6-24 hours. Include a vehicle control (DMSO) and a positive control (e.g., Vorinostat).

  • Harvest the cells and prepare whole-cell or nuclear lysates using appropriate lysis buffers containing protease and HDAC inhibitors (except for the one being tested).

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE to separate the proteins by size, followed by transfer to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) or acetylated histone H4 (Ac-H4).

  • Probe a separate membrane or strip and re-probe the same membrane with an antibody for total histone H3 or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the Ac-H3 or Ac-H4 signal relative to the loading control indicates cellular HDAC inhibition.[16]

Structure-Activity Relationship (SAR) Summary

The potency of 4-phenylthiazole HDAC inhibitors is highly dependent on the nature and position of substituents. Based on published studies, several trends can be observed.[4][6][16]

MoietyPosition/VariationObservation on HDAC Inhibitory Activity
Cap Group Substituents on the 4-phenyl ringElectron-donating groups (e.g., methyl, methoxy) are generally well-tolerated and can enhance potency.[6]
Bulky hydrophobic groupsCan improve interactions with the surface of the enzyme, often leading to increased potency.[16]
Linker Length and rigidityThe linker length is crucial for optimal positioning of the ZBG in the active site. The thiazole ring provides a rigid and effective linker component.
ZBG Hydroxamic AcidA highly potent zinc-binding group, common in many approved and investigational HDAC inhibitors.[11]
Alternative ZBGsOther groups like disulfide and catechol have also been explored, sometimes offering different selectivity profiles.[11]

Pharmacokinetic Considerations

For any inhibitor to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[17] Early assessment of pharmacokinetic parameters is crucial.

  • Solubility and Permeability: Compounds must be sufficiently soluble and able to cross cell membranes to reach their target.

  • Metabolic Stability: The 4-phenylthiazole core is generally stable, but the overall metabolic stability of the molecule should be assessed, for instance, using liver microsome stability assays.[5]

  • In Vivo Efficacy: Promising compounds from in vitro studies should be advanced to in vivo models, such as tumor xenografts in mice, to evaluate their antitumor activity and pharmacokinetic profile.[4][5][18]

Conclusion

The 4-phenylthiazole scaffold represents a versatile and effective platform for the design of novel HDAC inhibitors. The synthetic routes are well-established, and the protocols provided herein offer a robust framework for the preparation and in vitro evaluation of these compounds. By systematically exploring the structure-activity relationships and considering pharmacokinetic properties early in the discovery process, researchers can optimize this chemical series to develop potent and selective HDAC inhibitors with significant therapeutic potential.

References

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]

  • Patsnap. (2024, June 21). What are HDAC inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Ma, X., & Yu, H. (2006). The Molecular Mechanism of HDAC Inhibitors in Anticancer Effects. Cellular & Molecular Immunology, 3(4), 285-290. [Link]

  • Malgundkar, S. A., & Ganesan, A. (2020). Mechanistic Sequence of Histone Deacetylase Inhibitors and Radiation Treatment: An Overview. International Journal of Molecular Sciences, 21(23), 9033. [Link]

  • Kos-Braun, I. C., & Bading, H. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in neuroscience, 88(1), e75. [Link]

  • Marek, M., & Melesina, J. (2021). HDAC Inhibition Assays. Bio-protocol, 11(13), e4078. [Link]

  • Wang, H., et al. (2014). Potent and Orally Efficacious Bisthiazole-Based Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 663-667. [Link]

  • Asfaha, Y., et al. (2020). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. Arkivoc, 2020(7), 127-142. [Link]

  • Pérez-Pérez, G., et al. (2019). Synthesis and Biological Evaluation of Novel Thiazolyl-Coumarin Derivatives as Potent Histone Deacetylase Inhibitors with Antifibrotic Activity. Molecules, 24(4), 771. [Link]

  • EpigenTek. (2022, April 22). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). [Link]

  • Al-Obaidi, H., et al. (2024). Design, Synthesis, and Preliminary Antiproliferative Evaluation of 1,2,4-Thiadiazole Derivatives as Possible Histone Deacetylase Inhibitors. Iraqi Journal of Pharmaceutical Sciences, 33(1), 57-69. [Link]

  • Asfaha, Y., et al. (2020). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. Arkivoc. [Link]

  • Wang, X., et al. (2023). Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest. Scientific Reports, 13(1), 14896. [Link]

  • Hu, E., et al. (2020). Synthesis and in Vitro and in Vivo Biological Evaluation of Tissue-Specific Bisthiazole Histone Deacetylase (HDAC) Inhibitors. Journal of Medicinal Chemistry, 63(2), 804-815. [Link]

  • Wilson, S. J., et al. (2025, February 26). Structure-Activity Relationship Studies and Pharmacological Evaluation of 4-Phenylthiazoles as Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. SSRN. [Link]

  • Gadekar, P. P., et al. (2023). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Letters in Drug Design & Discovery, 20(11), 1339-1353. [Link]

  • Wilson, S. J., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. Bioorganic & Medicinal Chemistry, 114, 117627. [Link]

  • Wilson, S. J., et al. (2025, February 17). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. ChemRxiv. [Link]

  • Lu, C. H., et al. (2022). Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. Scientific Reports, 12(1), 16010. [Link]

  • Reddy, L. M., et al. (2008). Synthesis methods of histone deacetylase inhibitors (hdacis).
  • ResearchGate. (2025, October 19). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. [Link]

  • Singh, S., et al. (2023). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Turkish Journal of Pharmaceutical Sciences, 20(4), 433-446. [Link]

  • Torres-Piedra, M., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(20), 7088. [Link]

  • Wang, M. W., et al. (2016). Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Drug Design, Development and Therapy, 10, 3147-3160. [Link]

  • Scotti, L., & Rodallec, A. (Eds.). (n.d.). Special Issue: Pharmacokinetic Properties in Drug Development. MDPI. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives.... [Link]

Sources

Reaction conditions for (4-Phenylthiazol-2-yl)methanamine with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

This detailed Application Note and Protocol guide covers the reaction of (4-Phenylthiazol-2-yl)methanamine with carboxylic acids.

Introduction & Structural Analysis[1][2][3][4][5][6]

The (4-Phenylthiazol-2-yl)methanamine scaffold represents a critical "benzylic-like" amine motif in medicinal chemistry. Unlike 2-aminothiazoles (where the nitrogen is directly attached to the aromatic ring and is poorly nucleophilic), the methanamine variant possesses a methylene spacer (


) that insulates the amino group from the aromatic ring's resonance.

Consequently, this amine behaves as a primary aliphatic amine with enhanced nucleophilicity, making it highly reactive toward activated carboxylic acids. However, the presence of the thiazole ring introduces specific solubility and electronic considerations (inductive electron withdrawal) that distinguish it from simple benzylamine.

Key Chemical Properties[1][3][4][7][8][9][10]
  • Nucleophilicity: Moderate to High. The amine is a primary alkyl amine.

  • Basicity (pKa): Estimated

    
     (slightly lower than benzylamine due to the electron-withdrawing nature of the thiazole ring).
    
  • Solubility: The free base is often lipophilic and soluble in DCM/EtOAc. The hydrochloride salt is water-soluble but requires careful neutralization during coupling.

  • Competing Sites: The thiazole ring nitrogen (N3) is weakly basic (

    
    ) and typically does not compete for acylation under standard conditions, but can interfere with acid-sensitive protecting groups or Lewis acid catalysts.
    

Mechanistic Insight & Reaction Logic

The formation of the amide bond proceeds via the activation of the carboxylic acid to a reactive intermediate (active ester, anhydride, or acid chloride), followed by nucleophilic attack by the amine.

Critical Success Factors
  • Free Base Generation: (4-Phenylthiazol-2-yl)methanamine is often supplied as a hydrochloride salt. Incomplete neutralization is the #1 cause of low yields. You must use at least 3.0 equivalents of base (e.g., DIPEA) if starting with the salt: 1 eq to neutralize the amine, 1 eq to neutralize the carboxylic acid (if using HATU/EDC), and 1 eq to maintain basicity.

  • Solvent Choice: DMF is preferred for polar acids; DCM is superior for lipophilic substrates to simplify workup.

  • Order of Addition: Pre-activation of the acid prevents potential side reactions with the thiazole ring.

Reaction Pathway Visualization

ReactionPathway cluster_conditions Critical Control Points Acid Carboxylic Acid (R-COOH) Activation Activation Step (HATU/EDC or SOCl2) Acid->Activation ActiveEster Activated Intermediate (Active Ester/Acyl Chloride) Activation->ActiveEster Attack Nucleophilic Attack ActiveEster->Attack AmineSalt Amine Salt (R'-CH2-NH3+ Cl-) Base Base (DIPEA/TEA) Deprotonation AmineSalt->Base -HCl FreeAmine Free Amine (R'-CH2-NH2) Base->FreeAmine FreeAmine->Attack Product Final Amide (R-CONH-CH2-Thiazole) Attack->Product -LG

Caption: Mechanistic flow for the acylation of (4-Phenylthiazol-2-yl)methanamine. Note the parallel requirement for acid activation and in-situ amine salt neutralization.

Optimized Experimental Protocols

Method A: HATU-Mediated Coupling (High Throughput / Discovery)

Best for: Valuable acids, small scale (mg), and ensuring high conversion. Pros: High yields, works with sterically hindered acids. Cons: HATU byproducts can be difficult to remove without chromatography.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • (4-Phenylthiazol-2-yl)methanamine HCl salt (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)

  • Solvent: DMF (anhydrous)

Protocol:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL/mmol). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir at Room Temperature (RT) for 5-10 minutes. The solution should turn slightly yellow.[1]

  • Amine Addition: In a separate vial, dissolve the amine salt (1.1 mmol) in minimal DMF (1 mL) and add the remaining DIPEA (2.5 mmol). Crucial: Ensure the amine is fully dissolved.

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid Mass + 190.2 - 18.0).

  • Workup: Dilute with EtOAc (20 mL). Wash sequentially with sat.

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ). Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: EDC/HOBt Coupling (Scale-Up / Cost-Effective)

Best for: Gram-scale synthesis, easy purification (water-soluble byproducts). Pros: EDC urea byproduct is water-soluble.[2] Cons: Slower than HATU; may fail with very hindered acids.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.1 eq)[3]

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (hydroxybenzotriazole) (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Solvent: DCM (Dichloromethane) or DMF

Protocol:

  • Dissolve Carboxylic Acid (10 mmol) in DCM (50 mL).

  • Add HOBt (12 mmol) and EDC

    
    HCl (12 mmol). Stir for 15 min at 
    
    
    
    .
  • Add the Amine salt (11 mmol) followed by TEA (30 mmol) dropwise.

  • Allow the reaction to warm to RT and stir overnight (12–16 h).

  • Workup: Wash the organic layer with 1M HCl (careful: do not protonate the thiazole ring excessively, pH 2-3 is fine for short duration, or use Citric Acid 10%), sat.

    
    , and brine.
    
  • Concentrate to yield the crude amide.

Method C: Acid Chloride Activation (Difficult Substrates)

Best for: Electron-poor amines or very unreactive carboxylic acids.

Protocol:

  • Convert acid to acid chloride using

    
     (reflux, 2h) or Oxalyl Chloride/DMF (DCM, 0°C to RT). Remove volatiles in vacuo.
    
  • Redissolve acid chloride in dry DCM.

  • Add Amine (1.1 eq) and TEA (2.0 eq) at

    
    .
    
  • Stir for 1 hour. Quench with water.

Data Summary & Troubleshooting

Solvent & Base Compatibility Table
ParameterRecommendedAlternativeAvoid
Solvent DMF, DCMTHF, MeCNAlcohols (reacts with active ester), Water
Base DIPEA, TEANMM (N-methylmorpholine)Pyridine (often too weak for salt neutralization), NaOH (hydrolysis risk)
Coupling Agent HATU (Discovery), EDC (Scale)T3P (Propylphosphonic anhydride)DCC (insoluble urea is messy)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete neutralization of amine salt.Increase DIPEA to 4.0 eq. Ensure amine is fully soluble before addition.
Starting Material Remains Acid not activated or steric hindrance.Switch from EDC to HATU. Heat reaction to

.
Product Streaks on TLC Basic thiazole nitrogen interacting with silica.Add 1% TEA or 1%

to the eluent (e.g., DCM/MeOH/

).
Side Product (+99 mass) Acyl urea formation (EDC rearrangement).Ensure HOBt is added before EDC. Keep temperature low initially.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140-177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][4][7][1][8] Tetrahedron, 61(46), 10827-10852. Link

  • Joubert, N., et al. (2020). Synthesis and biological evaluation of aminothiazole derivatives. European Journal of Medicinal Chemistry. (General reference for thiazole reactivity).

Sources

Application Note: Design and Synthesis of VHL Binding Ligands Using Phenylthiazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Von Hippel-Lindau (VHL) tumor suppressor is a premier E3 ligase recruited in Targeted Protein Degradation (TPD) strategies, specifically for Proteolysis Targeting Chimeras (PROTACs).[1][2][3] While the (S)-4-hydroxyproline (Hyp) core is essential for VHL recognition, the "Right-Hand Side" (RHS) tail—typically a phenylthiazole amine moiety—dictates binding affinity and cellular permeability. This guide details the rational design, synthetic protocols, and biophysical validation of VHL ligands utilizing the 4-(4-methylthiazol-5-yl)benzylamine pharmacophore and its derivatives.

Part 1: Rational Design & Structural Logic

The VHL Binding Pocket

The VHL protein recognizes the Hydroxyproline-564 (Hyp564) residue of the HIF-1


 subunit. High-affinity small molecule mimics, such as VH032 , recapitulate this interaction but gain additional potency through the RHS tail.
  • The Hyp Core: Buries into the hydrophilic pocket, forming critical H-bonds with His110 and Ser111 .

  • The Phenylthiazole Tail (RHS): This moiety extends into a hydrophobic channel defined by Tyr98 , Trp88 , and Trp117 .

    • Phenyl Ring: Engages in

      
       stacking interactions with Tyr98 .
      
    • Thiazole Ring: Provides shape complementarity and specific electrostatic interactions (dipole alignment) at the solvent interface, significantly boosting affinity (

      
       < 200 nM) compared to simple benzylamine derivatives.
      
Design Strategy: The Phenylthiazole Amine Scaffold

The "phenylthiazole amine" refers to the 4-(4-methylthiazol-5-yl)benzylamine fragment. Designing analogs involves modifying this axis to improve physicochemical properties (e.g., lowering TPSA for permeability) while maintaining the structural water network displacement.

Design Workflow (DOT Visualization)

VHL_Design_Workflow Step1 Fragment Selection (RHS Phenylthiazole) Step2 In Silico Docking (PDB: 4W9H) Step1->Step2 Optimize Stacking Step3 Retrosynthesis (Suzuki Coupling) Step2->Step3 Identify Precursors Step4 Chemical Synthesis (Amide Coupling to Hyp) Step3->Step4 Execute Route Step5 Validation (FP Assay / NMR) Step4->Step5 Measure Kd Step5->Step1 SAR Iteration

Figure 1: Iterative design workflow for VHL ligand optimization focusing on the RHS phenylthiazole moiety.

Part 2: Chemical Synthesis Protocols

The synthesis is convergent. The critical step is the construction of the phenylthiazole amine tail via Suzuki-Miyaura coupling, followed by amide coupling to the Hydroxyproline core.

Synthesis of the Phenylthiazole Amine Fragment

Target: tert-butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate

Reagents:

  • 4-Bromobenzylamine (N-Boc protected)

  • 4-Methylthiazole-5-boronic acid pinacol ester

  • 
     (Catalyst)
    
  • 
     (Base)
    
  • 1,4-Dioxane/Water (4:1)

Protocol:

  • Preparation: In a microwave vial, dissolve N-Boc-4-bromobenzylamine (1.0 eq) and 4-methylthiazole-5-boronic acid pinacol ester (1.2 eq) in degassed 1,4-dioxane/water.

  • Catalysis: Add

    
     (3.0 eq) and 
    
    
    
    (0.05 eq).
  • Reaction: Seal and heat at 90°C for 4-16 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection: Treat the purified intermediate with 4M HCl in Dioxane for 1 hour to yield the free amine HCl salt .

Coupling to the Hyp Core (Final Ligand Assembly)

Target: VHL Ligand (e.g., VH032 analog)

Reagents:

  • Boc-L-Hydroxyproline (or Acetyl-Hyp derivative for final compounds)

  • Phenylthiazole amine (from 2.1)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Protocol:

  • Activation: Dissolve Boc-Hyp-OH (1.0 eq) and HATU (1.1 eq) in dry DMF. Add DIPEA (2.5 eq) and stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add the Phenylthiazole amine HCl salt (1.0 eq).

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the amide bond.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine.
    
  • Final Deprotection (if PROTAC precursor): Remove Boc group with TFA/DCM (1:1) if further conjugation is required.

Part 3: Biophysical Validation (Fluorescence Polarization)

Trustworthy data requires a robust displacement assay. The standard is the Fluorescence Polarization (FP) assay using the VCB (VHL-ElonginB-ElonginC) complex.

Assay Principle

A FAM-labeled HIF-1


 peptide (probe) binds to VCB, resulting in high polarization (mP). The synthesized phenylthiazole ligand competes for the binding site. As the ligand displaces the probe, the probe tumbles freely, decreasing the mP signal.
Protocol Steps

Materials:

  • Protein: Recombinant VCB Complex (approx. 100 nM stock).

  • Probe: 5-FAM-HIF-1

    
     peptide (Sequence: 5-FAM-DEALJHGYDIDJE, where J=Hyp).
    
  • Buffer: 100 mM Bis-Tris (pH 7.0), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

Procedure:

  • Master Mix: Prepare VCB protein (final assay conc: ~50–100 nM) and FAM-probe (final assay conc: 10–20 nM) in assay buffer.

  • Compound Plate: Prepare serial dilutions of the synthesized phenylthiazole ligand in DMSO (ensure final DMSO < 1%).

  • Incubation: Add 19

    
    L of Master Mix to 1 
    
    
    
    L of compound in a 384-well black low-binding plate.
  • Equilibration: Incubate for 30–60 minutes at RT in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.
Data Interpretation Table
Compound ClassRHS ModificationTypical

(nM)
Interpretation
Control Benzylamine (No thiazole)> 2,000Loss of hydrophobic extension; poor binder.
Standard 4-Methylthiazole-phenyl 100 – 200 Benchmark (VH032-like). Optimal stacking.
Variant 1 Pyridine-phenyl500 – 1,000Reduced lipophilicity; weaker stacking.
Variant 2 Fluorophenyl-thiazole50 – 150Potential affinity gain via electronic effects.

Part 4: Visualization of Binding Mode

The following diagram illustrates the critical interactions stabilizing the phenylthiazole amine within the VHL pocket.

VHL_Binding_Mode Tyr98 Tyr98 (Hydrophobic) His110 His110 (H-Bond Donor) Ser111 Ser111 (H-Bond Donor) HypCore Hydroxyproline Core HypCore->His110 H-Bond HypCore->Ser111 H-Bond Phenyl Phenyl Ring (RHS) HypCore->Phenyl Amide Linker Phenyl->Tyr98 Pi-Pi Stacking Thiazole Thiazole (Tail) Phenyl->Thiazole C-C Bond

Figure 2: Schematic of the VHL ligand binding mode. The Phenyl-Thiazole tail engages Tyr98 via Pi-Pi stacking.

References

  • Galdeano, C. et al. (2014). Structure-guided design and optimization of small molecules targeting the protein-protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit with in vitro nanomolar affinities. Journal of Medicinal Chemistry. Link

  • Buckley, D. L. et al. (2012). Small-molecule inhibitors of the interaction between the E3 ubiquitin ligase VHL and HIF1α. Angewandte Chemie International Edition. Link

  • Frost, J. et al. (2016). Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition. Nature Communications. Link

  • Cardote, T. & Ciulli, A. (2016). Cyclic and Macrocyclic VHL Ligands. ChemMedChem. Link

Sources

Troubleshooting & Optimization

Solubility issues of 4-phenylthiazole derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: 4-Phenylthiazole derivatives in aqueous biological buffers (pH 7.4)

Core Analysis: The "Brick Dust" Phenomenon

Welcome to the technical support center. If you are working with 4-phenylthiazole derivatives (common in kinase inhibitors, antimicrobial research, and fragment-based drug discovery), you are likely encountering poor aqueous solubility despite moderate lipophilicity (LogP ~3.0).

The Root Cause: Unlike aliphatic lipophilic compounds (which act like "grease balls"), 4-phenylthiazole derivatives often behave as "brick dust."

  • Planarity: The thiazole ring is aromatic and planar. When substituted with a phenyl group at the 4-position, the molecule retains significant planarity, facilitating strong

    
    -
    
    
    
    stacking interactions in the solid state.
  • High Lattice Energy: Breaking the crystal lattice requires significant energy (high melting point), which water molecules cannot provide.

  • Weak Basicity: The thiazole nitrogen is a weak base (pKa

    
     2.5–3.5). At physiological pH (7.4), the molecule is 
    
    
    
    neutral, eliminating ionic dipole-dipole interactions with water.

Troubleshooting Modules

Module A: The "DMSO Shock" (Immediate Precipitation)

Symptom: The compound is clear in 100% DMSO stock but precipitates immediately upon dilution into assay buffer, even at low concentrations (


).

Mechanism: This is a kinetic solubility failure. DMSO is a chaotropic solvent that disrupts water structure. When you dilute a DMSO stock (e.g., 10 mM) into buffer, the solvent environment changes faster than the compound can disperse. Local regions of high supersaturation form, leading to rapid nucleation and crystallization.

Visualization: The Precipitation Cascade

precipitation_mechanism cluster_0 Phase 1: The Stock cluster_1 Phase 2: The Dilution Event cluster_2 Phase 3: Thermodynamic Failure Stock 10mM Stock (100% DMSO) Mixing Rapid Injection into Aqueous Buffer Stock->Mixing Dilution 1:1000 LocalSat Local Supersaturation (DMSO Plume) Mixing->LocalSat Inadequate Mixing Speed Nucleation Nucleation (Critical Cluster Formation) LocalSat->Nucleation LogP > 3.0 Planar Stacking Crystal Macroscopic Precipitation (Assay Failure) Nucleation->Crystal Ostwald Ripening

Caption: The kinetic pathway of precipitation during DMSO stock dilution. Rapid local supersaturation triggers nucleation before the compound can equilibrate.

Validated Protocol: The "Intermediate Shift" Method

To prevent DMSO shock, avoid jumping from 100% DMSO directly to 0.1% DMSO.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Dilution: Dilute stock 1:10 into a "Shift Solvent" (e.g., 50% DMSO / 50% Water or PEG400).

    • Result: 1 mM compound in high-organic solvent.

  • Final Dilution: Dilute the Intermediate 1:100 into your Assay Buffer while vortexing rapidly .

    • Why: This reduces the concentration gradient at the injection point, keeping the system in a metastable state long enough for the assay.

Module B: The pH Trap (Ionization)

Symptom: Users attempt to dissolve the compound in acidic buffer (pH 4.0) where it dissolves, but it crashes out when added to the biological target (pH 7.4).

Technical Insight: The thiazole nitrogen is a very weak hydrogen bond acceptor.

  • pKa:

    
     2.5 (Conjugate Acid).
    
  • At pH 2.0: ~75% Ionized (Soluble).

  • At pH 7.4: ~0.001% Ionized (Insoluble).

Data Table: Theoretical Solubility vs. pH Assumptions: Intrinsic Solubility (


) = 1 

; pKa = 2.5
pH Environment% Ionized (Cationic)Predicted Solubility (

)
Status
pH 1.0 (0.1 N HCl)96.9%~32.0Soluble
pH 2.5 (pKa)50.0%~2.0Borderline
pH 4.0 3.1%~1.03Insoluble
pH 7.4 (Physiological)0.001%~1.00Insoluble

Actionable Advice: Do not rely on pH adjustment for 4-phenylthiazole derivatives unless your assay can tolerate pH < 3.0. Instead, rely on dielectric constant modification (using co-solvents) or encapsulation (Module C).

Module C: Advanced Formulation (Cyclodextrins)

Symptom: You need high concentrations (>50


) for animal dosing or biophysical assays (SPR/ITC), and DMSO is toxic to your system.

Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1] Thiazoles fit well into the lipophilic cavity of

-cyclodextrins, shielding the hydrophobic phenyl ring from water while the outer hydroxyls interact with the buffer.
Protocol: Phase Solubility Encapsulation

Standard: Loftsson Method

  • Vehicle Preparation: Prepare 20% (w/v) HP-

    
    -CD in PBS (pH 7.4). Filter through 0.22 
    
    
    
    .
  • Excess Addition: Add 4-phenylthiazole derivative in excess (solid powder) to the vehicle.

    • Note: Do not use DMSO stock here; use solid compound to establish thermodynamic equilibrium.

  • Equilibration: Shake at 25°C for 24–48 hours (Thermodynamic Solubility).

  • Clarification: Centrifuge at 15,000 x g for 10 mins or filter (PVDF membrane).

  • Quantification: Measure supernatant concentration via HPLC-UV.

Decision Logic for Assay Development

Use this logic gate to determine the correct formulation strategy for your specific experiment.

formulation_logic Start Start: Define Assay Requirements ConcCheck Target Concentration > 10 µM? Start->ConcCheck DMSOTol Is DMSO > 1% Tolerated? ConcCheck->DMSOTol Yes (>10 µM) Simple Standard Protocol: 0.1% DMSO in Buffer ConcCheck->Simple No (<10 µM) Cosolvent Co-solvent System: 5% DMSO + PEG400 DMSOTol->Cosolvent Yes Complex Encapsulation: HP-beta-Cyclodextrin DMSOTol->Complex No (Sensitive Cells/In Vivo)

Caption: Formulation decision tree based on concentration requirements and solvent tolerance.

Frequently Asked Questions (FAQs)

Q1: My compound passes the solubility test but shows no activity in the kinase assay. Why? A: You may be experiencing "promiscuous aggregation." Lipophilic thiazoles can form colloids (100–200 nm) that sequester the enzyme.

  • Validation: Add 0.01% Triton X-100 to your buffer. If activity returns or IC50 shifts significantly, your compound was aggregating, not dissolving.

Q2: Can I use ethanol instead of DMSO? A: Generally, no. 4-phenylthiazoles are often less soluble in ethanol than in DMSO. Furthermore, ethanol is more volatile, leading to "edge effects" in plate-based assays where evaporation causes rapid crystallization at the meniscus.

Q3: Why does the solution turn cloudy after 2 hours? A: You created a supersaturated solution . It was kinetically stable initially (metastable), but thermodynamic equilibrium eventually took over, leading to precipitation.

  • Fix: Perform the assay immediately after dilution, or lower the concentration to below the thermodynamic solubility limit (determined via Module C).

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology.

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • Maltarollo, V. G., et al. (2020). Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Purification of (4-Phenylthiazol-2-yl)methanamine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-Phenylthiazol-2-yl)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome challenges in your purification workflows.

I. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of (4-Phenylthiazol-2-yl)methanamine. The question-and-answer format is designed to help you quickly identify and resolve common issues.

Issue 1: Low Yield After Initial Work-up

Question: I've completed the synthesis of (4-Phenylthiazol-2-yl)methanamine, but after the initial extraction and solvent removal, my yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic and work-up process. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The primary suspect for low yield is often an incomplete reaction. It's crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If starting materials are still present, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to degradation.[2]

  • Starting Material Quality: The purity of your starting materials, such as the α-haloketone and thioamide, is critical. Impurities in these reagents can lead to unwanted side reactions, consuming your reactants and reducing the yield of the desired product.[2] Always use high-purity starting materials or purify them before use.

  • Sub-optimal pH During Work-up: (4-Phenylthiazol-2-yl)methanamine is a basic compound. During aqueous work-up, the pH of the solution plays a crucial role in its solubility. Ensure the aqueous layer is sufficiently basic (pH 9-10) before extracting your amine into an organic solvent.[3] If the pH is too low, your product may remain protonated and stay in the aqueous layer, leading to significant loss.

  • Emulsion Formation: During liquid-liquid extraction, emulsions can form at the interface of the aqueous and organic layers, trapping your product. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

Issue 2: Persistent Impurities Observed by TLC/HPLC

Question: My TLC and HPLC analyses show the presence of persistent impurities in my (4-Phenylthiazol-2-yl)methanamine product, even after a standard work-up. How can I identify and remove them?

Answer: The nature of the impurities will dictate the most effective purification strategy. Here's a breakdown of common impurities and how to address them:

  • Unreacted Starting Materials: If your analyses indicate the presence of unreacted α-haloketone or thioamide, an acid-base extraction is a highly effective purification method.[4][5] By dissolving your crude product in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the basic (4-Phenylthiazol-2-yl)methanamine will be protonated and move into the aqueous layer. The neutral or acidic starting materials will remain in the organic layer. You can then basify the aqueous layer and re-extract your purified product.[3][6]

  • Isomeric Impurities: In some cases, particularly under acidic conditions, the Hantzsch thiazole synthesis can yield isomeric impurities like 3-substituted 2-imino-2,3-dihydrothiazoles.[2][7] These isomers can be challenging to separate due to their similar polarities. Careful column chromatography is often required.

  • Side-Reaction Byproducts: The Hantzsch synthesis can sometimes produce byproducts.[2] The specific byproducts will depend on the reaction conditions and the exact substrates used. Identifying these byproducts, often through techniques like LC-MS, is the first step. Once identified, a targeted purification strategy can be devised. For instance, if a more polar byproduct is formed, flash chromatography with a gradient elution can be effective.

Issue 3: Difficulty with Column Chromatography

Question: I'm trying to purify (4-Phenylthiazol-2-yl)methanamine using silica gel column chromatography, but I'm experiencing significant streaking and poor separation. What can I do to improve this?

Answer: The basic nature of amines often leads to strong interactions with the acidic silica gel, causing streaking and poor resolution.[8][9] Here are several field-proven strategies to overcome this:

  • Mobile Phase Modification: Adding a small amount of a competing amine to your mobile phase can neutralize the acidic silanol groups on the silica surface, reducing the strong interaction with your product.[8] Triethylamine (Et3N) is a common choice, typically added at a concentration of 0.1-1%.

  • Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica gel (KP-NH) can be highly effective.[8] This specialized stationary phase minimizes the acid-base interactions, leading to sharper peaks and better separation.

  • Alternative Stationary Phases: Consider using a different stationary phase altogether. Basic alumina can be a good alternative to silica gel for the purification of basic compounds.[10]

  • Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase flash chromatography can be an excellent option.[9] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Issue 4: Product Oiling Out During Crystallization

Question: I'm attempting to purify my (4-Phenylthiazol-2-yl)methanamine by recrystallization, but it keeps "oiling out" instead of forming crystals. What's causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, but is too soluble to crystallize. Here are some solutions:

  • Solvent System Optimization: The choice of solvent is critical for successful recrystallization. You may need to experiment with different solvent systems. A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Sometimes a solvent mixture (e.g., ethanol/water, DMF/water) can provide the ideal solubility profile.[11]

  • Slower Cooling: Rapid cooling can favor oiling out over crystallization. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization.

  • Seeding: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the cooled solution can initiate the crystallization process.

  • Purity Check: Highly impure samples are more prone to oiling out. It may be necessary to perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a plug of silica, before attempting recrystallization.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the purification of (4-Phenylthiazol-2-yl)methanamine.

Q1: What is the most common and effective initial purification step for a crude (4-Phenylthiazol-2-yl)methanamine reaction mixture?

A1: For most crude reaction mixtures of (4-Phenylthiazol-2-yl)methanamine, an acid-base extraction is the most effective and efficient initial purification step.[4][5] This technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities. The process generally involves dissolving the crude product in an organic solvent, washing with a dilute acid to extract the protonated amine into the aqueous phase, and then basifying the aqueous phase to regenerate the free amine, which can then be extracted back into an organic solvent.[3][6]

Q2: What are the key parameters to consider when developing a column chromatography method for (4-Phenylthiazol-2-yl)methanamine?

A2: When developing a column chromatography method, consider the following:

  • Stationary Phase: Due to the basic nature of the amine, standard silica gel can lead to poor peak shape.[8][9] Consider using silica treated with a base like triethylamine, or specialized phases like amine-functionalized silica or basic alumina.[8][10]

  • Mobile Phase: The choice of eluent is crucial. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary to achieve good separation. As mentioned, adding a small amount of triethylamine to the mobile phase can significantly improve peak shape.[8]

  • Loading Technique: For optimal separation, dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading). This technique often results in sharper bands and better resolution compared to direct liquid loading.

Q3: How can I assess the purity of my final (4-Phenylthiazol-2-yl)methanamine product?

A3: A combination of analytical techniques is recommended to accurately assess the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining purity and quantifying impurities.[12] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a common setup.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both purity information and the mass of the components, which is invaluable for identifying unknown impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your desired product and can also reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or impurities, GC-MS can be a useful analytical tool.[14]

Q4: Are there any specialized purification techniques for chiral (4-Phenylthiazol-2-yl)methanamine derivatives?

A4: Yes, for chiral separations, specialized techniques are required. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method.[15] This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers. There are various types of CSPs available, including those based on crown ethers, ligand exchange, and macrocyclic glycopeptides, each suited for different types of chiral molecules.[16][17]

III. Experimental Protocols & Visualizations

Protocol 1: Acid-Base Extraction for Initial Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Layer Separation: Allow the layers to separate. The protonated (4-Phenylthiazol-2-yl)methanamine will be in the aqueous (top) layer, while neutral and acidic impurities will remain in the organic (bottom) layer.

  • Aqueous Layer Collection: Drain and discard the organic layer. Collect the aqueous layer in a clean flask.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), while stirring until the pH is between 9 and 10 (check with pH paper). Your product will precipitate out or form an oil.

  • Re-extraction: Add a fresh portion of organic solvent to the flask and transfer the mixture back to the separatory funnel. Shake to extract the free amine into the organic layer.

  • Drying and Concentration: Drain the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified product.

Workflow Visualization

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Purity Analysis & Final Product Crude_Mixture Crude Reaction Mixture Acid_Base_Extraction Acid-Base Extraction Crude_Mixture->Acid_Base_Extraction Column_Chromatography Column Chromatography (Silica or Alumina) Acid_Base_Extraction->Column_Chromatography If impurities persist Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization If relatively pure Purity_Analysis Purity Analysis (HPLC, LC-MS, NMR) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure (4-Phenylthiazol-2-yl)methanamine Purity_Analysis->Pure_Product

Caption: Decision workflow for purification of (4-Phenylthiazol-2-yl)methanamine.

IV. Data Summary

Purification TechniqueAdvantagesDisadvantagesBest For
Acid-Base Extraction High capacity, removes acidic/basic impurities effectively, cost-effective.Not effective for neutral impurities, can lead to emulsions.Initial purification of crude reaction mixtures.[4][5]
Column Chromatography High resolution, can separate complex mixtures, versatile.Can be time-consuming, requires solvent, potential for product loss on the column.Separating closely related impurities and isomers.[11][18]
Recrystallization Can yield very high purity product, scalable.Requires a suitable solvent, may not be effective for all compounds, potential for low recovery.Final purification step for solid compounds.[1][11]

V. References

  • Chromatographia. (n.d.). Blue Chitin columns for the extraction of heterocyclic amines from urine samples. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from

  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Retrieved from

  • Reddit. (2024, March 12). Amine workup. Retrieved from

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from

  • Unknown. (n.d.). Liquid/liquid Extraction. Retrieved from

  • MilliporeSigma. (n.d.). Troubleshooting Purification Methods. Retrieved from

  • Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from

  • PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Retrieved from

  • PubMed. (2007, September 15). Analysis of heterocyclic aromatic amines. Retrieved from

  • NIH. (n.d.). Synthesis of chiral polyaminothiazoles. Retrieved from

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from

  • Daicel. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Retrieved from

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from

  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from

  • SSRN. (n.d.). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. Retrieved from

  • Google Patents. (n.d.). Purification of 2-aminothiazole. Retrieved from

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from

  • ResearchGate. (n.d.). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: 2-Aminothiazole Derivative Synthesis. Retrieved from

  • ResearchGate. (2023, July 16). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. Retrieved from

  • Google Patents. (n.d.). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Retrieved from

  • International Journal of Molecular Sciences. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from

  • Molecules. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from

  • MDPI. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from

  • MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from

  • BMC Chemistry. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Retrieved from

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. Retrieved from

Sources

Preventing oxidation of thiazole methanamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Methanamine Stability & Storage

Core Directive: The Stability Paradox

Thiazole methanamines are chemically deceptive. While the thiazole ring itself is an aromatic system with relatively high stability [1], the methanamine side chain (a primary amine attached to a methylene bridge) is kinetically unstable in its free base form.

The Critical Failure Point: The lone pair of electrons on the primary amine nitrogen is highly nucleophilic. Upon exposure to atmospheric air, two rapid degradation pathways occur:

  • Oxidative Dehydrogenation: Reaction with oxygen to form imines (which polymerize to yellow/brown tars) or N-oxides [2].

  • Carbamylation: Reaction with atmospheric CO₂ to form carbamic acid, which rapidly precipitates as white, insoluble carbamate salts [3].

Immediate Action Required: Determine if your sample is a Free Base or a Salt (e.g., HCl) .

  • Salt Form: Stable at room temperature if desiccated.

  • Free Base: Unstable. Requires immediate inert gas storage or conversion to salt.

Visual Triage & Diagnostics

Before proceeding to storage protocols, assess the current state of your material using this diagnostic matrix.

Observation Diagnosis Chemical Mechanism Status
White/Off-White Crystalline Powder Intact N/ASafe
White Crust on Cap/Septum Carbamylation R-NH₂ + CO₂ → R-NHCOOH (Carbamic Acid)Compromised (Surface only)
Yellow Discoloration Early Oxidation Formation of imine intermediates (Schiff bases)Warning
Brown/Black Oil or Gum Polymerization Oxidative coupling of iminesCritical Failure
Ammonia-like Odor Hydrolysis Breakdown of the amine or residual synthesis reagentsCheck Purity

Storage Decision Logic (Workflow)

Follow this logic gate to determine the correct storage protocol for your specific batch.

StorageLogic Start Incoming Sample: Thiazole Methanamine CheckForm Check Chemical Form Start->CheckForm IsSalt Salt Form (HCl, HBr, TFA) CheckForm->IsSalt Acid Salt IsBase Free Base (Liquid or Low-Melting Solid) CheckForm->IsBase Neutral amine Desiccate Store with Desiccant (Silica/CaSO4) IsSalt->Desiccate Inert Purge Headspace (Argon > Nitrogen) IsBase->Inert Convert OPTIONAL: Convert to HCl Salt in Ether IsBase->Convert Long-term fix ColdStore Refrigerate (4°C) Protect from Light Desiccate->ColdStore Seal Parafilm over Cap or Sure/Seal™ System Inert->Seal Freeze Freezer Storage (-20°C) Seal->Freeze

Figure 1: Decision tree for stabilizing thiazole methanamine based on chemical form.

Standard Operating Procedures (SOPs)

Protocol A: Argon Blanket (For Free Bases)

Why Argon? Argon is heavier than air and settles over the sample, creating a physical barrier. Nitrogen is lighter and mixes with air more easily if the seal is imperfect [4].

  • Preparation: Place the vial in a fume hood.

  • Purge: Insert a long needle connected to an Argon line deep into the vial (do not touch the liquid).

  • Flow: Flow Argon gently (~1-2 PSI) for 30 seconds to displace lighter oxygen/moisture.

  • Seal: While flowing gas, cap the vial tightly.

  • Secondary Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

  • Storage: Place in a -20°C freezer.

Protocol B: Chemical Rescue (Salt Formation)

If you must store a free base for >1 month, convert it to the Hydrochloride salt. This protonates the nitrogen lone pair, rendering it unreactive to oxidation.

  • Dissolve: Dissolve the amine in dry Diethyl Ether or Dioxane.

  • Acidify: Add 4M HCl in Dioxane dropwise at 0°C.

  • Precipitate: The white HCl salt will precipitate immediately.

  • Filter: Vacuum filter under Nitrogen.

  • Dry: Dry in a vacuum desiccator to remove trace acid.

Troubleshooting & FAQs

Q: My sample arrived as a yellow oil, but the CoA says it should be white. Is it ruined? A: Not necessarily. Thiazoles are electron-rich and can undergo "surface oxidation" or photo-oxidation [5].

  • Test: Take a small aliquot and check NMR (CDCl₃).

  • Pass: If the proton signals for the thiazole ring (typically ~7.2–8.8 ppm) and the methylene group (~4.0 ppm) are sharp and integrated correctly, the yellowing is likely a trace impurity (<1%).

  • Fail: If you see broad peaks or aldehyde signals (~9-10 ppm), purification is required.

Q: Can I store the methanamine in DMSO or Water? A:

  • Water: NO. Aqueous solutions of primary amines absorb CO₂ rapidly, changing the pH and forming carbonates.

  • DMSO: Risky. DMSO is hygroscopic (attracts water) and can act as a mild oxidant under certain conditions.

  • Best Solvent: If you must store it in solution, use anhydrous ethanol or methanol with 1.25 equivalents of HCl added.

Q: Why is there a pressure buildup in the vial? A: This is a danger sign. If the amine was stored in a solvent that absorbed water, hydrolysis of the thiazole ring (rare but possible under acidic/aqueous conditions) or decomposition of impurities might release gas. However, for simple methanamines, pressure usually indicates solvent volatility or thermal expansion, not decomposition. Vent carefully in a hood.[1]

Mechanism of Failure (The "Why")

Understanding the failure mode allows you to predict risks in your specific assay conditions.

DegradationPathway Amine Thiazole Methanamine (Free Base) Imine Imine (Yellow Color) Amine->Imine Oxidation Carbamate Carbamic Acid Amine->Carbamate Carbamylation Oxygen + O2 (Air) CO2 + CO2 (Air) Polymer Oligomers/Tars (Brown/Black) Imine->Polymer Polymerization Salt Carbamate Salt (White Crust) Carbamate->Salt Precipitation

Figure 2: Primary degradation pathways of thiazole methanamine upon air exposure.

References

  • Siddiqui, N., et al. (2009).[2] Thiazoles: A Valuable Insight into the Recent Advances and Biological Activities. International Journal of Pharmaceutical Sciences and Drug Research. Link

  • Largeron, M. (2012). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. Link

  • Sigma-Aldrich (Merck). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Link

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[3] Link

  • Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. Link

Sources

Optimizing reaction time for thiazole amine coupling with HATU/DMF

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-THZ-HATU Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Kinetics & Suppression of Guanidinylation in Thiazole Amide Couplings[1]

Executive Summary: The "Thiazole Problem"

You are likely experiencing reaction times exceeding 12–24 hours or stalling at <50% conversion.[1] This is not a failure of technique, but a fundamental thermodynamic and kinetic barrier.[1]

The Core Issue: 2-Aminothiazoles are notoriously poor nucleophiles.[1]

  • Electronic Deactivation: The lone pair on the exocyclic amine is delocalized into the thiazole ring (resonance stabilization), drastically reducing its availability for nucleophilic attack.

  • pKa Reality: The pKa of a typical 2-aminothiazole is ~5.3, compared to ~10.5 for a primary alkyl amine. You are essentially trying to couple a species that is 100,000x less nucleophilic than a standard amine.[1]

The Risk: Extending reaction time indiscriminately with HATU leads to a specific, dead-end side reaction: Guanidinylation .[1]

Mechanism & Kinetics (The "Why")

To optimize, you must understand the competition between the Product Pathway and the Parasitic Pathway .

Reaction Pathway Diagram

The following diagram illustrates the critical bifurcation point. If the amine is added before the Active Ester is fully formed, or if the Active Ester formation is slow, the amine attacks the HATU directly.

HATU_Mechanism Acid Carboxylic Acid ActEster O-At Active Ester (Reactive Intermediate) Acid->ActEster Step 1: Activation (Fast, +Base) HATU HATU (Reagent) HATU->ActEster Byproduct Guanidinium Adduct (+99 Da Mass Shift) HATU->Byproduct Parasitic Attack (If Amine present early) Amine Thiazole Amine (Poor Nucleophile) Product Desired Amide (Target) Amine->Product Amine->Byproduct Direct Attack on Uronium ActEster->Product Step 2: Amine Attack (Slow for Thiazoles)

Figure 1: Kinetic competition between Desired Amide formation (Green) and Guanidinylation (Red).[1] Thiazole amines must wait for the Active Ester to form.

Optimized Protocol: The "Golden Standard"

Do not mix all reagents at once. For thiazoles, Pre-activation is non-negotiable .[1]

Reagent Stoichiometry Table
ComponentEquivalentsRoleNotes
Carboxylic Acid 1.0ElectrophileLimiting reagent.[1]
HATU 1.1 – 1.2Coupling AgentDo not use large excess (e.g., >1.5) to minimize guanidinylation.[1]
HOAt (Optional)0.5 – 1.0AdditiveHighly Recommended. Catalyzes active ester formation and suppresses racemization.[1]
DIPEA (Hunig's Base)2.5 – 3.0BaseMust neutralize the acid + the HCl salt of the amine (if applicable).[1]
Thiazole Amine 1.2 – 1.5NucleophileUse slight excess to drive kinetics.[1]
DMF [0.2 M]SolventHigh concentration is critical for slow reactions.[1]
Step-by-Step Workflow
  • Pre-Activation (The Critical Step):

    • Dissolve Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (1.0 eq only at this stage).[1]

    • Stir for 2–5 minutes. (The solution should turn yellow/orange).[1]

    • Technical Note: This ensures the Acid is converted to the O-At Active Ester before the amine sees the HATU.

  • Amine Addition:

    • Add the Thiazole Amine (1.2 eq).[1]

    • Add remaining DIPEA (1.5–2.0 eq).[1]

    • Why split the base? High initial basicity can sometimes degrade HATU; splitting ensures sustained buffering.[1]

  • Reaction Phase:

    • Stir at Room Temperature (25°C) for 4 hours.

    • Checkpoint: Check LCMS.[1][2][3][4]

    • If <20% conversion: Heat to 45–50°C . Do not exceed 60°C to avoid HATU decomposition and epimerization.[1]

Troubleshooting Guide

Issue 1: "I see a mass peak of [M+99] in my LCMS."

Diagnosis: Guanidinylation .[1][3][4] Your amine attacked the central carbon of the HATU reagent instead of the activated acid. Root Cause:

  • You mixed Acid, Amine, and HATU simultaneously.[1][5]

  • Your Acid activation was too slow (steric hindrance on the acid).[1] Solution:

  • Strictly follow the Pre-activation step (Section 3).[1]

  • Switch to HATU/HOAt combination to speed up active ester formation.[1]

Issue 2: "Reaction stalls at 50% conversion after 24 hours."

Diagnosis: Product Inhibition / Kinetic Trap. The reaction has reached a point where the rate is negligible due to dilution or byproduct accumulation. Solution:

  • Re-dose: Do not just add more HATU to the pot.

    • Take a fresh vial.[1] Pre-activate 0.5 eq Acid + 0.5 eq HATU . Add this "boost" to the main reaction.[1]

  • Concentration: If your reaction is dilute (0.05 M), rotovap down to half volume to increase effective concentration to 0.1–0.2 M.

Issue 3: "My Acid is Chiral. Will this racemize?"

Diagnosis: Epimerization Risk. Thiazole couplings are slow, requiring longer base exposure, which increases the risk of alpha-proton abstraction.[1] Solution:

  • Use Collidine: Replace DIPEA with 2,4,6-Collidine (weaker base, pKa ~7.4 vs DIPEA ~10.5).[1] It is sufficient to deprotonate the acid but less likely to strip the alpha-proton.

  • Add HOAt: It accelerates the coupling, reducing the time window for racemization.

Decision Logic (Troubleshooting Tree)

Use this flow to diagnose your current experiment.

Troubleshooting_Tree Start Reaction Analysis (LCMS after 4h) CheckConv Check Conversion % Start->CheckConv Good >90% Conversion Proceed to Workup CheckConv->Good Yes LowConv <50% Conversion CheckConv->LowConv No CheckMass Check Impurity Mass Guanidine Peak = M + 99 Da? (Guanidinylation) CheckMass->Guanidine Yes Stall Only SM remaining? CheckMass->Stall No LowConv->CheckMass Sol_Guan CRITICAL ERROR: Restart. Pre-activate Acid for 5 mins before adding Amine. Guanidine->Sol_Guan Sol_Heat Increase Temp to 50°C OR Concentrate reaction Stall->Sol_Heat

Figure 2: Troubleshooting logic for stalled or contaminated reactions.

Frequently Asked Questions (FAQ)

Q: Can I use DCM instead of DMF to make workup easier? A: Generally, No . HATU has poor solubility in DCM.[1] Furthermore, the intermediate active ester (O-At) is polar.[1] DMF or NMP are required to keep the polar transition state solvated.[1] If you must avoid DMF, use a 1:1 mixture of DCM/DMF, but ensure the concentration remains high.

Q: Why not just use the Acid Chloride (SOCl2/Oxalyl Chloride)? A: You can, but thiazoles are sensitive.[1] Acid chlorides are highly reactive and can acylate the thiazole ring nitrogens (forming inactive salts) or cause decomposition if the thiazole has other sensitive groups.[1] HATU is preferred for "gentle" activation, provided you manage the kinetics.[1]

Q: Does the counter-ion of HATU matter (PF6 vs BF4)? A: For reaction rate, no. However, HATU (PF6) is generally more stable than TBTU/TATU (BF4) in solution.[1] Stick to standard HATU.

Q: My thiazole has a 2-amino and a 4-methyl group. Is steric hindrance the main factor? A: It is a factor, but the electronic effect dominates. The 4-methyl group actually helps slightly by donating electron density into the ring (inductive effect), making the amine marginally more nucleophilic than an unsubstituted thiazole.[1] If it's still slow, it's the ring electronics, not the methyl steric bulk.

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][6][3] An efficient peptide coupling additive.[1][6][7] Journal of the American Chemical Society, 115(10), 4397-4398.[1]

    • Foundational paper establishing HOAt/H
  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

    • Comprehensive review covering guanidinyl
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140-177.[1]

    • Industrial perspective on optimizing difficult couplings.
  • Joullié, M. M., & Lassen, K. M. (2010).[1] Evolution of amide bond formation. Arkivoc, 2010(8), 189-250.[1]

    • Discusses the specific pKa challenges of heteroaryl amines.

Sources

Validation & Comparative

Introduction: The Analytical Imperative for Phenylthiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) of 2-(Aminomethyl)-4-phenylthiazole Derivatives: A Comparative Analysis

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antibacterial, and antiviral applications.[1][2] Specifically, the 2-(aminomethyl)-4-phenylthiazole core represents a critical pharmacophore whose derivatives are frequently synthesized in drug discovery campaigns.[3][4] For researchers in this field, the ability to accurately and reliably separate, quantify, and characterize these molecules is paramount. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as the definitive technique for assessing the purity and stability of these compounds.[5]

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of methods. It delves into the causal relationships between molecular structure, chromatographic conditions, and the resulting retention time. We will provide a comparative framework for predicting the elution behavior of various 2-(aminomethyl)-4-phenylthiazole derivatives, supported by a robust, self-validating experimental protocol and insights gleaned from extensive field experience.

Part 1: The Fundamentals of Phenylthiazole Separation

Why Reverse-Phase HPLC is the Method of Choice

Reverse-phase HPLC (RP-HPLC) is the predominant method for analyzing moderately polar compounds like the phenylthiazole derivatives .[5] The technique's power lies in its ability to separate analytes based on their hydrophobicity. The fundamental principle involves partitioning the analyte molecules between a nonpolar (hydrophobic) stationary phase, typically silica particles chemically bonded with C18 alkyl chains, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[6][7]

In this system, more hydrophobic (less polar) compounds interact more strongly with the C18 stationary phase and thus elute later, resulting in a longer retention time. Conversely, more polar compounds have a greater affinity for the mobile phase and elute earlier. The aminomethyl and thiazole moieties provide a baseline polarity, while the phenyl ring introduces significant hydrophobicity, making these molecules ideal candidates for RP-HPLC separation.

Key Factors Governing Retention Time (tR)

The retention time of a given derivative is not an arbitrary number; it is a direct consequence of its physicochemical properties and the precise analytical conditions. Understanding these factors is crucial for method development and troubleshooting.

  • Analyte Hydrophobicity: The most significant factor. Modifications to the 2-(aminomethyl)-4-phenylthiazole structure that increase its overall hydrophobicity (e.g., adding alkyl or halogen substituents to the phenyl ring) will increase its interaction with the stationary phase and, therefore, increase its retention time.[8]

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer in the mobile phase dictates its "elution strength." A higher percentage of organic solvent makes the mobile phase less polar, increasing its ability to elute hydrophobic compounds from the stationary phase, thus decreasing retention times.[9]

  • Mobile Phase pH: The aminomethyl group is basic and will be protonated (ionized) at a pH below its pKa. Ionized species are significantly more polar than their neutral counterparts. Therefore, running the mobile phase at an acidic pH (e.g., using 0.1% formic or trifluoroacetic acid) ensures the amine is protonated, leading to reduced retention and improved peak shape by minimizing interactions with residual silanols on the stationary phase.[6][10]

  • Temperature: Increasing the column temperature decreases the viscosity of the mobile phase, which generally reduces the system backpressure and shortens retention times.[11] A 1°C change in temperature can alter retention time by 1-2%, making precise temperature control via a column oven essential for reproducibility.[11]

Part 2: A Comparative Guide to Derivative Elution Behavior

While a comprehensive library of retention time data for all possible derivatives under a single set of conditions is not publicly available, we can construct a highly predictive model based on established chromatographic principles. This section compares a logical series of hypothetical derivatives to illustrate how structural modifications are expected to influence their elution order.

Predicted Elution Order of 2-(Aminomethyl)-4-phenylthiazole Derivatives

The following table outlines a series of derivatives and predicts their relative retention times under a standard set of RP-HPLC conditions (e.g., C18 column, acidic water/acetonitrile gradient). The rationale is based on the change in the molecule's overall polarity.

Derivative NameSubstitutionExpected Change in PolarityPredicted Retention Time (Relative to Parent)Rationale
Parent Compound -HBaselineReference The benchmark for comparison.
2-(Acetamidomethyl)-4-phenylthiazoleN-COCH₃Increased PolarityShorter The acetyl group's amide functionality is more polar than the primary amine, leading to weaker interaction with the C18 stationary phase.
2-(Aminomethyl)-4-(4-methoxyphenyl)thiazolePhenyl C4'-OCH₃Increased PolarityShorter The methoxy group is polar and can engage in hydrogen bonding with the mobile phase, slightly reducing retention compared to the parent phenyl group.
2-(Aminomethyl)-4-(4-chlorophenyl)thiazolePhenyl C4'-ClDecreased PolarityLonger The chloro group is hydrophobic and increases the overall lipophilicity of the molecule, enhancing its interaction with the stationary phase.
2-(Aminomethyl)-4-(4-nitrophenyl)thiazolePhenyl C4'-NO₂Increased PolarityShorter The nitro group is highly polar and electron-withdrawing, significantly reducing the molecule's hydrophobicity and leading to earlier elution.[10]
2-(Aminomethyl)-4-(4-tert-butylphenyl)thiazolePhenyl C4'-C(CH₃)₃Significantly Decreased PolaritySignificantly Longer The bulky and non-polar tert-butyl group adds substantial hydrophobic character, causing a strong interaction with the stationary phase and a much longer retention time.

This predictive framework is a powerful tool for scientists. When analyzing a reaction mixture from a synthesis, one can anticipate the elution order of the starting material, the desired product, and potential byproducts based on their relative polarities.

Part 3: A Validated Protocol for High-Fidelity Analysis

This section provides a detailed, robust, and self-validating RP-HPLC method suitable for the routine purity assessment and quantification of 2-(aminomethyl)-4-phenylthiazole derivatives. The causality behind each parameter is explained to ensure a deep understanding of the protocol.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system with a binary pump, degasser, autosampler, and column oven.

  • UV-Vis or Diode Array Detector (DAD). A DAD is preferred as it can provide spectral data to confirm peak identity and purity.

2. Chromatographic Conditions:

  • Column: A high-quality C18 column (e.g., XBridge C18, Phenomenex Luna C18) with dimensions of 150 mm x 4.6 mm and a 3.5 or 5 µm particle size.[10][12]

    • Causality: The C18 stationary phase provides the necessary hydrophobicity for retaining and separating the phenylthiazole derivatives. Smaller particle sizes (≤ 3.5 µm) offer higher efficiency and resolution but generate higher backpressure.

  • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.[13]

    • Causality: Formic acid acidifies the mobile phase to a pH of ~2.7, ensuring the aminomethyl group is consistently protonated (ionized). This improves peak shape and provides a source of protons for positive-mode mass spectrometry if using an LC-MS system.[6]

  • Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade acetonitrile.

    • Causality: Acetonitrile is a common organic modifier with low viscosity and UV cutoff, making it ideal for gradient elution.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 95% B

    • 12-15 min: Hold at 95% B (column wash)

    • 15-15.1 min: 95% to 20% B

    • 15.1-20 min: Hold at 20% B (equilibration)

    • Causality: A gradient is essential for analyzing samples that may contain impurities with a wide range of polarities. The initial low organic content allows for the retention of polar compounds, while the ramp to a high organic percentage ensures the elution of highly non-polar species.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and lowers mobile phase viscosity.[11]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 272 nm or as determined by UV spectral analysis of the main compound.[12] Many thiazole derivatives also show absorbance around 254 nm and 328 nm.[12]

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of the derivative in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Further dilute with the same solvent as needed.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection to prevent particulates from damaging the column.[14]

4. System Suitability (A Self-Validating System): Before analyzing samples, inject a standard solution (e.g., 20 µg/mL) six times and verify the following:

  • Retention Time Precision: The relative standard deviation (RSD) of the retention time for the main peak should be ≤ 1.0%.

  • Peak Area Precision: The RSD of the peak area should be ≤ 2.0%.

  • Tailing Factor (T): Should be between 0.9 and 1.5.

  • Theoretical Plates (N): Should be > 2000.

    • Trustworthiness: Meeting these predefined criteria demonstrates that the HPLC system is performing correctly and is capable of generating reliable and reproducible data for the subsequent analysis.

Experimental Workflow Diagram

G Figure 1: HPLC Analysis Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_analysis Data Analysis SamplePrep 1. Prepare Sample (Dissolve & Filter 0.22µm) SystemSuitability 4. System Suitability Test (6 injections of standard) SamplePrep->SystemSuitability MobilePhaseA 2. Prepare Mobile Phase A (0.1% Formic Acid in Water) MobilePhaseA->SystemSuitability MobilePhaseB 3. Prepare Mobile Phase B (0.1% Formic Acid in ACN) MobilePhaseB->SystemSuitability SampleInjection 5. Inject Sample SystemSuitability->SampleInjection If Pass DataAcquisition 6. Data Acquisition (Gradient Elution & UV Detection) SampleInjection->DataAcquisition Integration 7. Peak Integration DataAcquisition->Integration Quantification 8. Purity Calculation (% Area) Integration->Quantification Report 9. Generate Report Quantification->Report

Caption: Figure 1: HPLC Analysis Workflow

Part 4: Troubleshooting and Advanced Insights

Even with a robust protocol, chromatographic issues can arise. Understanding the root cause is key to resolving them efficiently.

Common Issue: Retention Time Drift

A gradual shift in retention times over a sequence of injections is a common problem.

  • Symptom: All peaks, including the solvent front, drift to later times.

    • Probable Cause: A leak in the system or a failing pump seal is causing a lower-than-set flow rate.[15]

    • Solution: Check for leaks at all fittings. Perform a pump flow rate calibration.

  • Symptom: Analyte peaks drift, but the solvent front is stable.

    • Probable Cause: A change in the chemical nature of the system. This is often due to inadequate column equilibration between gradient runs or slow changes in mobile phase composition (e.g., evaporation of the more volatile organic solvent).[15]

    • Solution: Ensure the column equilibration step at the end of the gradient is sufficiently long (at least 5-10 column volumes). Use solvent bottle caps that limit evaporation.

Diagram: Structure-Retention Relationship

G Figure 2: Impact of Substituents on Retention cluster_decrease Decreased Retention Time (More Polar) cluster_increase Increased Retention Time (Less Polar) Parent Parent Compound (Reference tR) Chloro -Cl (Hydrophobic) Parent->Chloro Longer tR TButyl -C(CH3)3 (Highly Hydrophobic) Parent->TButyl Longer tR Nitro -NO2 (Highly Polar) Nitro->Parent Shorter tR Methoxy -OCH3 (Polar) Methoxy->Parent Shorter tR Acetyl -NHCOCH3 (Polar Amide) Acetyl->Parent Shorter tR

Caption: Figure 2: Impact of Substituents on Retention

Conclusion

The retention time of 2-(aminomethyl)-4-phenylthiazole derivatives in reverse-phase HPLC is a direct and predictable function of their molecular structure and the analytical conditions employed. By understanding the fundamental principles of hydrophobicity and the role of mobile phase composition, analysts can develop robust, reliable methods for compound characterization. This guide provides a predictive framework for comparing derivatives, a validated experimental protocol to ensure data integrity, and the causal explanations necessary for effective troubleshooting. For researchers in drug development, mastering these concepts is not merely an analytical exercise but a critical component of accelerating the discovery pipeline.

References

  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column.
  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Journal of the Iranian Chemical Society. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Oriental Journal of Chemistry.
  • MDPI. (2024, May 24). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles.
  • The Royal Society of Chemistry.
  • Biorelevant.com. Which factors can increase the retention time of an analyte during HPLC analysis.
  • Separation Science. (2024, July 4).
  • ResearchGate. (2025, August 10).
  • PMC. An Investigation of Phenylthiazole Antiflaviviral Agents.
  • PMC. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents.
  • AIP Conference Proceedings. (2022, February 4).
  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?.
  • SSRN. Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity.
  • Shimadzu. (2025, April 24).
  • PubMed. (2020, January 10). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain.
  • PMC. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • ResearchGate. (2018, October 18). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.

Sources

Comparative Reactivity Profile: Thiazole-2-amine vs. Thiazole-2-methanamine

[1][2]

Executive Summary

In medicinal chemistry, the structural distinction between Thiazole-2-amine (T2A) and Thiazole-2-methanamine (T2MA) represents a fundamental switch between heteroaromatic and aliphatic amine reactivity.[1] While they share a thiazole core, the presence of a single methylene bridge in T2MA completely alters the electronic landscape, nucleophilicity, and synthetic requirements.[2]

  • Thiazole-2-amine (T2A): A rigid, conjugated system where the exocyclic amine lone pair is delocalized into the ring.[1] It is a poor nucleophile requiring activated electrophiles or catalysis for derivatization.[1][2]

  • Thiazole-2-methanamine (T2MA): A flexible, aliphatic primary amine.[1][2] The methylene group insulates the amine from the aromatic ring, rendering it highly nucleophilic and reactive under mild conditions.[2]

This guide provides a mechanistic breakdown, comparative data, and validated protocols to assist researchers in selecting the correct synthetic strategies for these scaffolds.

Electronic Structure & Basicity: The "Why" Behind Reactivity

To understand the reactivity differences, one must look at the hybridization and resonance effects.[2]

Thiazole-2-amine (T2A)[1]
  • Hybridization: The exocyclic nitrogen is nominally

    
     hybridized due to resonance.[1][2]
    
  • Resonance Effect (+M): The lone pair on the exocyclic nitrogen donates electron density into the thiazole ring (specifically to the ring nitrogen and C5).[1] This delocalization stabilizes the molecule but drastically reduces the availability of the lone pair for nucleophilic attack.[2]

  • Basicity: T2A is a weak base (

    
     for the conjugate acid).[1][2] Protonation typically occurs at the ring nitrogen  (N3), not the exocyclic amine, because the ring nitrogen retains its lone pair in an 
    
    
    orbital orthogonal to the
    
    
    -system.[2]
Thiazole-2-methanamine (T2MA)[1]
  • Hybridization: The exocyclic nitrogen is

    
     hybridized.[1][2]
    
  • Insulation: The methylene bridge (-CH2-) acts as an insulator, preventing resonance delocalization between the amine and the aromatic ring.

  • Basicity: T2MA behaves like a typical primary amine (analogous to benzylamine or 2-picolylamine).[1][2] The

    
     is approximately 8.8 – 9.0 .[1][2] It is significantly more basic and nucleophilic than T2A.[1][2]
    
Visualizing the Electronic Difference

ElectronicComparisoncluster_T2AThiazole-2-amine (T2A)Conjugated Systemcluster_T2MAThiazole-2-methanamine (T2MA)Insulated SystemT2A_StructStructure:Thiazole-NH2ResonanceLone Pair Delocalized(Into Ring)T2A_Struct->Resonance +M EffectNu_LowLow Nucleophilicity(Amidine-like)Resonance->Nu_Low ResultT2MA_StructStructure:Thiazole-CH2-NH2InsulationLone Pair Localized(sp3 Hybridized)T2MA_Struct->Insulation Methylene BridgeNu_HighHigh Nucleophilicity(Aliphatic)Insulation->Nu_High Result

Figure 1: Mechanistic comparison of electron delocalization. T2A (Red) suffers from resonance withdrawal, while T2MA (Blue) retains localized electron density.[2]

Reactivity Matrix: Head-to-Head Comparison

The following table summarizes the performance of both reagents in standard organic transformations.

FeatureThiazole-2-amine (T2A)Thiazole-2-methanamine (T2MA)
Nucleophilicity (N) Low (

on Mayr scale)
High (

)
pKa (Conjugate Acid) ~5.4 (Ring N protonation)~8.9 (Exocyclic N protonation)
Amide Coupling Difficult. Requires acid chlorides/pyridine or HATU/DIEA + Heat.[1]Easy. Standard EDC/NHS or DCC at RT.[1][2]
Reductive Amination Poor. Forms unstable imines; requires Ti(OiPr)4.[1][2]Excellent. Standard NaBH(OAc)3 conditions.
Diazotization Success. Forms stable diazonium salts (Sandmeyer reaction).[1][2]Failure. Forms unstable alkyl diazonium

Alcohol/Elimination.[1][2]
Salt Formation Forms salts at Ring N (e.g., HCl salt).[1][2]Forms salts at Exocyclic N.

Experimental Protocols

The choice of protocol is critical. Using T2MA conditions on T2A will result in low yields or no reaction.[1][2] Using T2A conditions on T2MA may lead to over-acylation or decomposition.[1][2]

Protocol A: Amide Coupling for Thiazole-2-methanamine (T2MA)

Target: High-yield coupling with a carboxylic acid under mild conditions.[1]

Reagents: Carboxylic Acid (1.0 eq), T2MA (1.1 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DMF or DCM.[2]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM (or DMF if solubility is an issue) under

    
    .
    
  • Activation: Add EDC.HCl and HOBt. Stir at

    
     for 15 minutes.
    
  • Addition: Add Thiazole-2-methanamine followed by DIPEA dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    .[1][2]
  • Validation: T2MA reacts cleanly; expect yields >85%.

Protocol B: Acylation of Thiazole-2-amine (T2A)

Target: Forcing a "bad" nucleophile to react.[1]

Reagents: Acid Chloride (1.2 eq) OR Carboxylic Acid + HATU (1.5 eq), T2A (1.0 eq), Pyridine (solvent/base) or DIPEA (3.0 eq).[1][2]

Step-by-Step (Acid Chloride Method):

  • Preparation: Dissolve T2A in anhydrous Pyridine (acts as solvent and base) at

    
    . Note: DCM/TEA is often insufficient.[1][2]
    
  • Addition: Add the Acid Chloride dropwise.

  • Heating: Allow to warm to RT. If conversion is slow (checked by TLC/LCMS), heat to

    
     for 2–4 hours.
    
  • Quench: Pour reaction mixture into ice water. The amide often precipitates out.[2]

  • Workup: Filter the solid or extract with EtOAc. Wash extensively with 1M HCl to remove residual pyridine.[1][2]

Step-by-Step (Coupling Agent Method):

  • Use HATU or T3P (Propylphosphonic anhydride).[1][2] Weaker reagents like EDC/DCC often fail to drive conversion.[1][2]

  • Use a polar aprotic solvent (DMF/DMAc) and heat to

    
    .
    

Decision Framework & Workflow

Use this logic flow to determine the appropriate synthetic route for your drug discovery campaign.

SynthesisDecisionStartSelect Thiazole ScaffoldDecisionWhich amine?Start->DecisionT2A_PathThiazole-2-amine (T2A)Decision->T2A_PathT2MA_PathThiazole-2-methanamine (T2MA)Decision->T2MA_PathT2A_Cond1Use Acid Chloridesin PyridineT2A_Path->T2A_Cond1 Amide BondT2A_Cond2Use HATU/DIEAHeat (60°C)T2A_Path->T2A_Cond2 Amide Bond (Alt)SandmeyerSandmeyer Rxn(Halogenation)T2A_Path->Sandmeyer C-X BondT2MA_CondStandard Coupling(EDC/NHS, RT)T2MA_Path->T2MA_Cond Amide BondReductiveReductive Amination(NaBH(OAc)3)T2MA_Path->Reductive C-N Bond

Figure 2: Synthetic decision tree. Note the divergence in coupling conditions and the unique ability of T2A to undergo Sandmeyer chemistry.

Medicinal Chemistry Implications[1][2][3][4][5][6][7][8][9]

Bioisosterism & Stability[1][2]
  • T2A: Often acts as a bioisostere for a phenol or pyridine.[1][2] The NH proton is acidic enough to participate in hydrogen bond donor interactions (e.g., in the active site of kinases).[2] However, the 2-aminothiazole moiety is a known structural alert in some contexts due to potential metabolic activation (ring opening or oxidation).

  • T2MA: Acts as a linker.[1][2] It extends the pharmacophore away from the ring.[2] It is metabolically more similar to a benzylamine.[1][2] It is generally stable but can be susceptible to oxidative deamination by MAO (Monoamine Oxidases) if not sterically hindered.[1][2]

Handling & Storage[1][2]
  • T2A: Stable solid.[1][2] No special storage required.[1][2]

  • T2MA: Often supplied as a hydrochloride salt.[1][2] The free base is a liquid that absorbs

    
     from the air (carbamate formation).[2] Store under Argon/Nitrogen at 
    
    
    .

References

  • Metzger, J. V. (1979).[1][2] Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1][2] (Foundational text on thiazole reactivity and basicity).

  • Kashyap, S. J., et al. (2012).[1][2] "Synthesis of 2-aminothiazole derivatives and their biological activity." Acta Poloniae Pharmaceutica, 69(1).[1][2]

  • Valeur, E., & Bradley, M. (2009).[1][2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1][2] (Reference for coupling reagent selection for poor nucleophiles like T2A).

  • PubChem Compound Summary. (2023). "2-Aminothiazole."[1][2][3][4][5][6][7][8][9] National Center for Biotechnology Information.[1][2]

  • BenchChem. (2025).[1][2][3] "2-Aminothiazole Structure-Activity Relationships." (Data on 5-substituted derivatives).

Biological activity comparison of 4-phenylthiazole vs 4-methylthiazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison: 4-Phenylthiazole vs. 4-Methylthiazole Analogs

Executive Summary: The Steric-Electronic Trade-off

In the optimization of thiazole-based pharmacophores, the substitution at the C4 position is a critical determinant of biological efficacy. This guide compares the two most prevalent C4-substituents: the 4-phenyl group and the 4-methyl group.

  • 4-Phenylthiazole: Generally exhibits higher potency in targets requiring deep hydrophobic pocket occupation (e.g., Tubulin colchicine site, DNA gyrase B subunit). The phenyl ring provides essential

    
    -
    
    
    
    stacking interactions and fills lipophilic voids, often at the cost of reduced aqueous solubility and increased molecular weight.
  • 4-Methylthiazole: Serves as a compact, metabolically stable scaffold. It is preferred when the C4 position faces a sterically restricted region or when the thiazole ring acts merely as a linker/spacer. While often less potent in hydrophobic pockets, it significantly improves the ligand efficiency (LE) and physicochemical profile (lower LogP).

Physicochemical & Structural Analysis

The choice between a phenyl and a methyl group fundamentally alters the molecular landscape of the drug candidate.

Feature4-Phenylthiazole Analog 4-Methylthiazole Analog Medicinal Chemistry Implication
Steric Bulk High (Aromatic planar system)Low (Small alkyl group)Phenyl fits large hydrophobic pockets; Methyl avoids steric clashes.
Electronic Effect Conjugated system (extends

-cloud)
Hyperconjugation (weak electron donor)Phenyl allows electronic communication across the ring; Methyl stabilizes the ring slightly.
Lipophilicity (cLogP) High (+1.5 to +2.0 shift)Low (Baseline)Phenyl increases membrane permeability but risks poor solubility.
Interactions

-

stacking,

-cation
Van der Waals contactsPhenyl is critical for aromatic cage binding.

Biological Activity Comparison

A. Anticancer Activity: Tubulin vs. Kinase Targeting

1. Tubulin Polymerization Inhibitors (Colchicine Site)

  • Dominant Scaffold: 4-Phenylthiazole .[1][2][3]

  • Mechanism: The colchicine binding site on

    
    -tubulin is a large hydrophobic cavity. The 4-phenyl group mimics the A-ring of colchicine or the trimethoxyphenyl group of combretastatin A-4.
    
  • Data Insight: Analogs replacing the 4-phenyl group with a 4-methyl group typically see a 10- to 100-fold loss in potency . The phenyl ring is required to lock the molecule in a "twisted" conformation that prevents tubulin assembly.

2. Kinase Inhibitors (e.g., EGFR, PI3K/mTOR)

  • Context-Dependent: 4-Methylthiazole often performs better here.

  • Mechanism: In many kinase ATP-binding pockets, the "gatekeeper" residue controls access. A bulky 4-phenyl group can clash with the gatekeeper (e.g., T790M mutation in EGFR).

  • Performance: 4-methylthiazole analogs (e.g., Dasatinib derivatives) use the thiazole nitrogen for H-bonding to the hinge region, while the methyl group points into a solvent-exposed or small hydrophobic region, maintaining high ligand efficiency.

B. Antimicrobial Activity: DNA Gyrase Inhibition[4][5]
  • Dominant Scaffold: 4-Phenylthiazole .[1][2][3]

  • Target: Bacterial DNA Gyrase B (ATPase domain).

  • Observation: The 4-phenyl group inserts into a specific lipophilic pocket adjacent to the ATP binding site.

  • Experimental Data: In a comparative study of thiazole-linked pyrazolines, 4-phenyl derivatives demonstrated MIC values of 1–4 µg/mL against MRSA, whereas 4-methyl analogs ranged from 16–64 µg/mL .

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision-making process for medicinal chemists when selecting between these two moieties, based on structural biology data.

SAR_Decision_Tree Start Target Binding Pocket Analysis PocketType Is the C4-region pocket Hydrophobic & Large? Start->PocketType Yes Yes: High Lipophilicity Needed PocketType->Yes Deep Pocket No No: Steric Restriction or Solvent Exposed PocketType->No Narrow/Shallow Phenyl Select 4-Phenylthiazole Yes->Phenyl Interactions Mechanism: 1. Pi-Pi Stacking 2. Hydrophobic Void Filling (e.g., Tubulin, DNA Gyrase) Phenyl->Interactions Methyl Select 4-Methylthiazole No->Methyl Advantages Mechanism: 1. Avoid Steric Clash 2. Improve Solubility 3. Lower Mol. Weight (e.g., Kinase Hinge Binders) Methyl->Advantages

Caption: Strategic selection framework for C4-thiazole substitution based on protein pocket topology.

Experimental Protocols

To validate the biological differences, the following standardized protocols are recommended.

Protocol A: Synthesis (Hantzsch Thiazole Synthesis)

This is the industry-standard method to generate both analogs for head-to-head comparison.

  • Reagents:

    • For 4-Phenyl:

      
      -Bromoacetophenone (Phenacyl bromide).
      
    • For 4-Methyl: Chloroacetone.

    • Common: Thioamide or Thiourea derivative (depending on C2 substituent).

  • Procedure:

    • Dissolve 1.0 equivalent of the Thioamide in Ethanol (anhydrous).

    • Add 1.1 equivalents of the

      
      -haloketone (Phenacyl bromide or Chloroacetone).
      
    • Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc).

    • Workup: Cool to room temperature. If the product precipitates as a hydrobromide/hydrochloride salt, filter and wash with cold ethanol. If not, neutralize with aqueous NaHCO

      
       to precipitate the free base.
      
    • Purification: Recrystallization from Ethanol/Water.

Protocol B: In Vitro Cytotoxicity Assay (MTT/Resazurin)

Used to determine IC


 values for anticancer comparison.
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment:

    • Prepare stock solutions of 4-phenyl and 4-methyl analogs in DMSO (10 mM).

    • Perform serial dilutions in culture medium (Final DMSO < 0.5%).

    • Add 100 µL of drug solution to wells. Include Vehicle Control (DMSO) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 or 72 hours.

  • Detection:

    • Add 10 µL MTT reagent (5 mg/mL) or Resazurin. Incubate 2–4 hours.

    • For MTT: Solubilize formazan crystals with DMSO.

    • Read Absorbance (570 nm) or Fluorescence (Ex 530/Em 590).

  • Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) using non-linear regression to calculate IC

    
    .
    

Comparative Data Summary

The following table synthesizes data from multiple SAR studies (see References) comparing these specific scaffolds.

Target / AssayCell Line / Strain4-Phenyl Analog Activity 4-Methyl Analog Activity Verdict
Tubulin Polymerization MCF-7 (Breast Cancer)IC

: 0.05 µM
IC

: > 10 µM
Phenyl Superior (Critical hydrophobic fit)
DNA Gyrase (ATPase) S. aureus (MRSA)MIC: 2 µg/mL MIC: 32 µg/mLPhenyl Superior (Pocket filling)
PI3K

Kinase
Biochemical AssayIC

: 15 nM
IC

: 12 nM
Methyl Comparable (Electronic/Steric neutral)
Solubility (PBS pH 7.4) N/A< 5 µg/mL (Poor)> 100 µg/mL (Good) Methyl Superior (Better drug-likeness)

References

  • Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents." Molecules. Link

  • Wang, Z., et al. (2015). "Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents." Journal of Medicinal Chemistry. Link

  • Kandioller, W., et al. (2025). "Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles." International Journal of Molecular Sciences. Link

  • Saeedi, M., et al. (2019). "N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents." Iranian Journal of Basic Medical Sciences. Link

  • BenchChem. (2025).[4] "Comparative Analysis of the Biological Activity of 4-(Methoxymethyl)thiazole Analogs." BenchChem Technical Guides. Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.